molecular formula C42H59N3O10 B15561213 Cethromycin-d6

Cethromycin-d6

Cat. No.: B15561213
M. Wt: 772.0 g/mol
InChI Key: PENDGIOBPJLVBT-QEQSKRAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cethromycin-d6 is a useful research compound. Its molecular formula is C42H59N3O10 and its molecular weight is 772.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H59N3O10

Molecular Weight

772.0 g/mol

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-[(Z)-3-(2,4,5,6,7,8-hexadeuterioquinolin-3-yl)prop-2-enoxy]-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14-/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1/i12D,13D,16D,17D,20D,22D

InChI Key

PENDGIOBPJLVBT-QEQSKRAHSA-N

Origin of Product

United States

Foundational & Exploratory

Cethromycin-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Cethromycin-d6. This deuterated analog of the ketolide antibiotic cethromycin (B1668416) serves as a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy and precision in analytical methodologies.

Chemical Structure and Properties

Cethromycin is a semi-synthetic macrolide antibiotic belonging to the ketolide class. It is a derivative of erythromycin (B1671065) A, characterized by the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a keto group.[1][2] this compound is a stable isotope-labeled version of cethromycin, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of cethromycin in biological matrices.

Table 1: Chemical and Physical Properties of Cethromycin and this compound

PropertyCethromycinThis compound
Chemical Formula C₄₂H₅₉N₃O₁₀C₄₂H₅₃D₆N₃O₁₀
Molecular Weight 765.945 g/mol 771.97 g/mol
CAS Number 205110-48-1Not available
Appearance White crystalline powder[3]Not available

Mechanism of Action

Cethromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[4][5] Like other macrolide antibiotics, it binds to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis. The high affinity of ketolides for the ribosomal target contributes to their potency, including activity against some macrolide-resistant strains.

cluster_bacterium Bacterial Cell Cethromycin Cethromycin Ribosome_50S 50S Ribosomal Subunit Cethromycin->Ribosome_50S Binds to 23S rRNA Peptide_Exit_Tunnel Peptide Exit Tunnel Cethromycin->Peptide_Exit_Tunnel Blocks Ribosome_50S->Peptide_Exit_Tunnel Protein_Synthesis Protein Synthesis Peptide_Exit_Tunnel->Protein_Synthesis Inhibits Elongation Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of Cethromycin.

Pharmacokinetic Properties of Cethromycin

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of this compound as an internal standard in such studies allows for accurate quantification of the parent drug.

Table 2: Pharmacokinetic Parameters of Cethromycin in Humans (300 mg Oral Dose)

ParameterValueReference
Cmax (Maximum Plasma Concentration) 0.500 ± 0.168 µg/mL
Tmax (Time to Cmax) 2.09 ± 0.03 hours
AUC₀₋₂₄ (Area Under the Curve) 3.067 ± 1.205 µg*h/mL
Half-life (t₁/₂) 4.94 ± 0.66 hours

Experimental Protocols

Quantification of Cethromycin in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of cethromycin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).

  • Add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this application.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Cethromycin: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values will need to be determined experimentally).

Start Start Plasma_Sample Plasma Sample Start->Plasma_Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis End End LC_MSMS_Analysis->End

References

Technical Guide to the Analytical Profile of Cethromycin-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Cethromycin-d6, a deuterated analog of the ketolide antibiotic Cethromycin. This document is intended to serve as a resource for researchers engaged in the development, quality control, and mechanistic studies of this class of compounds.

Certificate of Analysis Data

The following tables summarize the key analytical data for a representative batch of this compound.

Physical and Chemical Properties
ParameterSpecification
Molecular Formula C₄₂H₅₃D₆N₃O₁₀
Molecular Weight 771.97 g/mol
Appearance White to off-white solid
Purity and Quality Control
TestMethodResult
Purity HPLC96.33%
¹H NMR Spectrum NMRConsistent with structure

Data sourced from MedchemExpress Certificate of Analysis.[1]

Storage and Stability
ConditionDuration
Powder (-20°C) 3 years
In solvent (-80°C) 6 months
In solvent (-20°C) 1 month

Data sourced from MedchemExpress Certificate of Analysis.[1]

Experimental Protocols

Detailed methodologies for the analytical techniques used to characterize this compound are provided below. These protocols are based on established methods for Cethromycin and other ketolide antibiotics.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the quantification of Cethromycin in biological matrices and for purity assessment.

Chromatographic Conditions:

  • Column: C8 reversed-phase column.

  • Mobile Phase: A mixture of 50% acetonitrile, 0.05% acetic acid, and 5mM ammonium (B1175870) acetate.

  • Flow Rate: Isocratic elution.

  • Total Run Time: Approximately 3.5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Cethromycin): m/z 766.

  • Product Ion (Cethromycin): m/z 158.

  • Precursor Ion (this compound): m/z 772.

  • Product Ion (this compound): m/z 158 (or other appropriate fragment).

  • Desolvation Gas Temperature: 400°C.

  • Capillary Voltage: 1.5 - 3.5 kV.

  • Collision Energy: Approximately 40-44 eV.

Sample Preparation (for biological samples):

  • Spike the sample with an internal standard.

  • Perform a solvent extraction using a suitable organic solvent (e.g., methyl t-butyl ether).

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent.

  • Commonly used solvents include deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2]

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiments:

    • ¹H NMR: To observe the proton signals and confirm the absence of signals corresponding to the deuterated positions.

    • ¹³C NMR: To identify all carbon environments in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and fully assign the structure.

  • Reference: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mechanism of Action: Ribosomal Binding

Cethromycin, like other ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through high-affinity binding to the bacterial ribosome. The following diagram illustrates the key interactions.

G cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 23S_rRNA 23S rRNA 30S_subunit 30S Subunit Domain_V Domain V (A2058) 23S_rRNA->Domain_V Primary Binding Site Domain_II Domain II (A752) 23S_rRNA->Domain_II Secondary Binding Site (Ketolide Specific) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Domain_V->Protein_Synthesis_Inhibition Blocks peptide exit tunnel Domain_II->Protein_Synthesis_Inhibition Enhances binding affinity Cethromycin Cethromycin Cethromycin->50S_subunit Binds to Cethromycin->Domain_V Cethromycin->Domain_II Bacteriostatic_Effect Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Cethromycin's mechanism of action via ribosomal binding.

Cethromycin binds to the 50S subunit of the bacterial ribosome.[3] Its primary interaction is with domain V of the 23S rRNA, a site also targeted by older macrolide antibiotics. This interaction blocks the nascent peptide exit tunnel, thereby halting protein elongation. A distinguishing feature of ketolides like Cethromycin is an additional interaction with domain II of the 23S rRNA, which enhances binding affinity and confers activity against some macrolide-resistant bacterial strains.

Experimental Workflow: Purity Analysis

The following diagram outlines a typical workflow for determining the purity of a this compound sample using HPLC.

G Start Start: this compound Sample Sample_Prep Sample Preparation: Dissolve in Mobile Phase Start->Sample_Prep HPLC_Injection Inject into HPLC System Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C8 Column) HPLC_Injection->Chromatographic_Separation Detection UV or MS Detection Chromatographic_Separation->Detection Data_Analysis Data Analysis: Integrate Peak Areas Detection->Data_Analysis Purity_Calculation Calculate Purity (%) (Area of Main Peak / Total Area) Data_Analysis->Purity_Calculation End End: Purity Report Purity_Calculation->End

Workflow for HPLC-based purity determination of this compound.

This workflow begins with the careful preparation of the this compound sample, followed by injection into an HPLC system. The compound is separated from any impurities on a C8 column, and the eluted components are detected. The resulting chromatogram is analyzed by integrating the peak areas to calculate the purity of the main compound relative to the total detected analytes.

References

An In-depth Technical Guide to Cethromycin-d6: Molecular Properties, Mechanism of Action, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Cethromycin-d6, a deuterated analog of the ketolide antibiotic Cethromycin. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the molecule's fundamental properties, its mechanism of action, and relevant experimental protocols.

Core Molecular Data

This compound is a stable isotope-labeled version of Cethromycin, often utilized as an internal standard in analytical studies. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the parent compound.

PropertyValueSource
Molecular Formula C42H53D6N3O10N/A
Molecular Weight 771.97 g/mol N/A
Parent Compound (Cethromycin) Molecular Formula C42H59N3O10[1]
Parent Compound (Cethromycin) Molecular Weight 765.9 g/mol [1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Cethromycin, like other macrolide and ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] The primary target is the 50S subunit of the bacterial ribosome.

The binding of Cethromycin to the 23S rRNA within the 50S ribosomal subunit physically obstructs the nascent peptide exit tunnel.[1][3] This blockage prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately inhibiting bacterial growth. Cethromycin's mechanism also involves the inhibition of the formation of functional 70S ribosomes by binding to ribosomal intermediates during their biogenesis. The broad-spectrum activity of Cethromycin against various Gram-positive, Gram-negative, and atypical bacteria is attributed to the conserved nature of the ribosomal binding site across different bacterial species.

cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein Nascent Polypeptide Chain Bacterial_Ribosome->Protein Synthesizes 50S_Subunit->Inhibition Blocks Peptide Exit Tunnel mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->Bacterial_Ribosome Delivers Amino Acid Functional_Protein Functional Protein Protein->Functional_Protein Folds into Cethromycin Cethromycin Cethromycin->50S_Subunit Binds to 23S rRNA

Caption: Cethromycin's mechanism of action via inhibition of bacterial protein synthesis.

Key Experimental Protocols

This section details methodologies for assessing the antibacterial activity and pharmacokinetic properties of Cethromycin. While these protocols were developed for Cethromycin, they are directly applicable for studying this compound, particularly in pharmacokinetic studies where it serves as an internal standard.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Cethromycin against bacterial strains.

Materials:

  • Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Cethromycin stock solution

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for MIC)

  • Agar (B569324) plates (for MBC)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Serial Dilution of Cethromycin: Perform a two-fold serial dilution of the Cethromycin stock solution in the microtiter plate wells using MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Cethromycin that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth in the MIC assay is plated onto agar plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration of Cethromycin that results in a ≥99.9% reduction in the initial bacterial count.

start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Cethromycin serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic plate_for_mbc Plate from Clear Wells read_mic->plate_for_mbc incubate_plates Incubate Agar Plates plate_for_mbc->incubate_plates read_mbc Determine MBC incubate_plates->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of Cethromycin.

This protocol describes a general procedure for evaluating the pharmacokinetic profile of Cethromycin in mice. This compound would be used as an internal standard for quantification by mass spectrometry.

Materials:

  • Laboratory mice

  • Cethromycin formulation for oral or intravenous administration

  • This compound (as internal standard)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Dosing: Administer a single dose of Cethromycin to a cohort of mice via the desired route (e.g., oral gavage).

  • Sample Collection: At predetermined time points post-administration, collect blood samples from the mice.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for LC-MS:

    • To a known volume of plasma, add a known amount of this compound as an internal standard.

    • Perform protein precipitation (e.g., with acetonitrile) to remove proteins that can interfere with the analysis.

    • Centrifuge and collect the supernatant.

  • LC-MS Analysis: Inject the prepared samples into the LC-MS system. The chromatographic separation and mass spectrometric detection allow for the quantification of Cethromycin and this compound.

  • Data Analysis: Construct a calibration curve using known concentrations of Cethromycin and the internal standard. Use this curve to determine the concentration of Cethromycin in the plasma samples at each time point. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can then be calculated.

Summary of In Vitro Activity

The following table summarizes the in vitro activity of Cethromycin against various bacterial strains as reported in the literature.

Bacterial StrainMIC (μg/mL)MBC (μg/mL)Reference
Streptococcus pneumoniae (Erythromycin-susceptible, P-4241)0.0150.015
Streptococcus pneumoniae (Erythromycin-resistant, P-6254)0.030.5
Staphylococcus aureus ATCC 259230.004≥16
Chlamydia pneumoniae (MIC90)0.016N/A
Chlamydia pneumoniae (MCC90)N/A0.016

Note: MIC90 and MCC90 represent the concentrations required to inhibit and kill 90% of the tested isolates, respectively.

This technical guide provides foundational information on this compound. For more detailed experimental procedures and data, it is recommended to consult the cited literature.

References

An In-Depth Technical Guide to the Analytical Characterization of Cethromycin-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Cethromycin-d6, a deuterated analog of the ketolide antibiotic Cethromycin. This document is intended to serve as a technical resource, offering detailed experimental protocols and data interpretation to support research and development activities. This compound is a critical tool in pharmacokinetic (PK) and metabolic studies, often used as an internal standard for the accurate quantification of Cethromycin in biological matrices.

Physicochemical Properties of this compound

This compound is a stable isotope-labeled version of Cethromycin, with six deuterium (B1214612) atoms incorporated into its structure. This labeling results in a molecule that is chemically identical to Cethromycin but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

PropertyValue
Molecular Formula C₄₂H₅₃D₆N₃O₁₀
Molecular Weight 771.97 g/mol
Appearance White to off-white solid[1]
Purity (HPLC) Typically >95% (e.g., 96.33%)[1]

NMR Spectroscopic Data (Predicted)

While specific, publicly available NMR spectra for this compound are limited, the expected chemical shifts can be inferred from the well-characterized spectra of related macrolide antibiotics, such as Erythromycin A, and the known effects of deuteration. The deuterium atoms in this compound are typically located on the N,N-dimethylamino group of the desosamine (B1220255) sugar, which would lead to the absence of the corresponding proton signals in the ¹H NMR spectrum and a distinct triplet pattern for the attached carbon in the ¹³C NMR spectrum due to C-D coupling.

Predicted ¹H NMR Data

The ¹H NMR spectrum of Cethromycin would be complex due to the large number of protons in the macrolide ring and its sugar moieties. The spectrum of this compound would be nearly identical, with the notable exception of the signals corresponding to the deuterated methyl groups.

Note: The following table presents predicted chemical shifts for key protons of a Cethromycin scaffold, based on data for similar macrolides. The absence of the N(CD₃)₂ signal is the key feature for this compound.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1' (Desosamine)~4.2d
H-1'' (Cladinose)~4.6d
N(CH₃)₂Signal absent due to deuteration-
Olefinic Protons~6.0 - 7.5m
Macrolide Ring Protons~0.8 - 5.0m
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the carbon atoms attached to the deuterium atoms would exhibit a characteristic triplet signal with a reduced intensity.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ketone)~204
C=O (Carbamate)~156
C=O (Lactone)~175
Aromatic/Olefinic Carbons~110 - 160
N(CD₃)₂~40 (triplet)
Macrolide Ring Carbons~10 - 90

Mass Spectrometry Data

Mass spectrometry is a critical technique for confirming the identity and purity of this compound and for its use as an internal standard in quantitative bioanalysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of this compound.

IonCalculated m/z
[M+H]⁺772.4395
[M+Na]⁺794.4214
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry is employed to generate characteristic fragment ions, which are used for selective and sensitive quantification in complex matrices. The fragmentation of ketolides like Cethromycin typically involves the cleavage of glycosidic bonds.

Precursor Ion (m/z)Fragment Ion (m/z)Description
772.4614.4Loss of deuterated desosamine sugar
772.4164.2Deuterated desosamine sugar fragment
772.4596.4Loss of deuterated desosamine and water

Experimental Protocols

The following sections provide detailed methodologies for the NMR and mass spectrometry analysis of this compound. These protocols are based on established methods for macrolide and ketolide antibiotics.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the spectrum with an exponential window function and perform phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the spectrum with an exponential window function and perform phase and baseline correction.

  • 2D NMR (Optional): For complete assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

LC-MS/MS Protocol for Quantification

Objective: To develop a sensitive and selective method for the quantification of Cethromycin using this compound as an internal standard.

Materials:

  • Cethromycin and this compound standards

  • Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)

  • Formic acid (FA)

  • Biological matrix (e.g., human plasma)

  • Protein precipitation solvent (e.g., ACN with 1% FA)

  • LC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Standard Solution Preparation:

    • Prepare stock solutions of Cethromycin and this compound in methanol (1 mg/mL).

    • Prepare working solutions for calibration standards and quality controls by serial dilution.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be from 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Cethromycin and this compound.

      • Cethromycin: e.g., m/z 766.4 -> 608.4

      • This compound: e.g., m/z 772.4 -> 614.4

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of Cethromycin and its application in experimental workflows.

Cethromycin Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Cethromycin, like other macrolide and ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel. This binding physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein synthesis.

G Cethromycin's Mechanism of Action on the Bacterial Ribosome cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 50S_subunit->Exit_Tunnel contains 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA binds Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_subunit in P-site Protein_Synthesis_Blocked Protein Synthesis Blocked Exit_Tunnel->Protein_Synthesis_Blocked Obstructs Cethromycin Cethromycin Cethromycin->Exit_Tunnel Binds to G Pharmacokinetic Study Workflow with this compound Internal Standard Dosing Administer Cethromycin to Subject Sample_Collection Collect Biological Samples (e.g., Plasma) over Time Dosing->Sample_Collection Spiking Spike Samples with This compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Calculate Analyte/IS Ratio) LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) Data_Processing->PK_Analysis

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Cethromycin-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and research, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. Cethromycin-d6, a deuterated analog of the potent ketolide antibiotic Cethromycin, serves as a critical tool in such investigations. This technical guide provides an in-depth exploration of the isotopic purity of this compound, offering a detailed overview of its significance, analytical determination, and the underlying mechanistic pathways of its parent compound.

The Significance of Isotopic Purity

The isotopic purity of a deuterated standard like this compound is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. It refers to the percentage of the compound that is enriched with the desired number of deuterium (B1214612) atoms. The presence of isotopologues—molecules with fewer than the intended number of deuterium atoms (e.g., d5, d4)—can interfere with the accurate measurement of the non-labeled analyte, leading to potential underestimation or overestimation. Therefore, a thorough characterization of the isotopic distribution is essential for regulatory compliance and the generation of robust scientific data. While a Certificate of Analysis for this compound confirms a chemical purity of greater than 96% by HPLC, the precise isotopic distribution is often a more nuanced aspect requiring specialized analytical techniques.

Quantitative Isotopic Purity of this compound: A Theoretical Distribution

Obtaining a Certificate of Analysis with a detailed experimental isotopic distribution for every batch of a deuterated standard can be challenging. However, the expected distribution of isotopologues can be predicted based on the isotopic enrichment of the starting materials using a statistical model.

Assuming a common isotopic enrichment of 99.0% deuterium at each of the six labeled positions, the theoretical species abundance of this compound and its less-deuterated isotopologues can be calculated. This provides a valuable benchmark for assessing the quality of the stable-labeled internal standard.

IsotopologueNumber of Deuterium AtomsTheoretical Abundance (%)
d6694.15
d555.71
d440.14
d33<0.01
d22<0.01
d11<0.01
d00<0.01

Note: This table represents a theoretical distribution calculated for an isotopic enrichment of 99.0% D at each of the six deuteration sites. Actual experimental values may vary between different batches and manufacturers.

Mechanism of Action: Cethromycin's Interaction with the Bacterial Ribosome

Cethromycin, a third-generation ketolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its primary target is the 50S subunit of the bacterial ribosome. By binding to a specific site on the 23S rRNA, Cethromycin blocks the exit tunnel through which newly synthesized peptides emerge, thereby halting protein elongation and ultimately leading to bacterial cell death.

Cethromycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->Nascent_Peptide_Exit_Tunnel Blocks Tunnel 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis Nascent_Peptide_Exit_Tunnel->Protein_Synthesis Inhibition Cethromycin Cethromycin Cethromycin->50S_Subunit Binds to 23S rRNA Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Cethromycin's inhibition of bacterial protein synthesis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Based Method

High-resolution mass spectrometry (HRMS) is the most common and precise method for determining the isotopic distribution of a labeled compound.

Objective: To quantify the relative abundance of this compound and its isotopologues (d0 to d5).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent compatible with the LC-MS system.

  • LC-MS Analysis:

    • Inject the working solution into the LC-MS system.

    • Perform chromatographic separation to isolate this compound from any potential impurities. A C18 reversed-phase column is typically used.

    • Acquire full-scan mass spectra in positive ion mode over a mass range that encompasses the molecular ions of all expected isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions ([M+H]⁺) of each isotopologue (d0 to d6).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the relative percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

MS_Workflow Start Start Sample_Prep Sample Preparation (1-10 µg/mL in organic solvent) Start->Sample_Prep LC_Separation Liquid Chromatography (C18 column) Sample_Prep->LC_Separation HRMS_Acquisition High-Resolution Mass Spectrometry (Full Scan, Positive Ion Mode) LC_Separation->HRMS_Acquisition Data_Extraction Extract Ion Chromatograms (d0 to d6) HRMS_Acquisition->Data_Extraction Peak_Integration Integrate Peak Areas Data_Extraction->Peak_Integration Calculate_Distribution Calculate Isotopic Distribution (%) Peak_Integration->Calculate_Distribution End End Calculate_Distribution->End

Workflow for MS-based isotopic purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Based Method

Quantitative ²H (Deuterium) NMR provides a direct method to assess the deuterium enrichment at specific sites within the molecule.

Objective: To determine the overall deuterium enrichment of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable non-deuterated solvent (e.g., chloroform, acetone).

    • Add a known amount of a certified internal standard with a known deuterium content (often zero) to the sample.

  • NMR Data Acquisition:

    • Acquire a quantitative ²H NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of the deuterium nuclei between pulses.

    • The lock channel is typically turned off during acquisition.

  • Data Analysis:

    • Integrate the signals corresponding to the deuterium atoms in this compound and the signal of the internal standard.

    • Calculate the deuterium enrichment by comparing the integral of the this compound signals to the integral of the internal standard, taking into account the number of deuterium atoms in each molecule and their respective concentrations.

NMR_Workflow Start Start Sample_Prep Sample Preparation (Known concentration in non-deuterated solvent with internal standard) Start->Sample_Prep NMR_Acquisition Quantitative 2H NMR Acquisition (High-field NMR, long relaxation delay) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Integration of signals) NMR_Acquisition->Data_Processing Calculate_Enrichment Calculate Deuterium Enrichment Data_Processing->Calculate_Enrichment End End Calculate_Enrichment->End

Workflow for NMR-based isotopic purity determination.

Conclusion

The isotopic purity of this compound is a critical attribute that underpins its utility as an internal standard in demanding bioanalytical applications. A comprehensive understanding of its isotopic distribution, coupled with a robust knowledge of the analytical methodologies for its characterization, is essential for researchers and drug development professionals. By employing high-resolution mass spectrometry and quantitative NMR spectroscopy, the isotopic integrity of this compound can be confidently assessed, ensuring the generation of high-quality data in pharmacokinetic and metabolic research.

The Role of Cethromycin-d6 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Cethromycin-d6 as an internal standard in bioanalytical assays. It is intended for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of Cethromycin in biological matrices. This guide covers the fundamental principles of stable isotope-labeled internal standards, detailed experimental protocols, and the visualization of key processes and relationships.

Introduction: The Gold Standard of Bioanalysis

In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[2] this compound is the deuterated analog of Cethromycin, a ketolide antibiotic.

The primary function of an internal standard is to correct for the variability inherent in the analytical process.[3] This includes variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response.[4] Because a SIL-IS like this compound is chemically almost identical to the analyte, Cethromycin, it co-elutes chromatographically and experiences nearly identical ionization and fragmentation behavior in the mass spectrometer.[3] This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even when absolute signal intensities fluctuate.

Mechanism of Action of Cethromycin

Cethromycin is a ketolide antibiotic, a class of drugs designed to overcome macrolide resistance.[5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[6][7] Cethromycin binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[6] This binding occurs within the peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and inhibiting the formation of functional 70S ribosomes.[6][7] This targeted action disrupts essential protein production, ultimately leading to the cessation of bacterial growth and replication.

This compound as an Internal Standard: A Physicochemical Perspective

The utility of this compound as an internal standard is rooted in its physicochemical properties. The substitution of six hydrogen atoms with deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than Cethromycin. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical structures ensure they behave similarly throughout the analytical workflow.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slight difference in retention time, known as the "isotope effect," but for most bioanalytical applications, this difference is negligible and does not impact the ability of the SIL-IS to compensate for variability.[3]

Quantitative Data and Mass Spectrometry Parameters

Accurate quantification of Cethromycin using this compound requires careful optimization of mass spectrometry parameters. The following tables summarize key quantitative data for Cethromycin and provide projected parameters for this compound.

Table 1: Pharmacokinetic Parameters of Cethromycin in Healthy Adults

DoseCmax (µg/mL)Tmax (hrs)AUC₀₋₂₄ (µg*h/mL)Plasma Half-life (hrs)Reference
150 mg (single oral dose)0.181 ± 0.0842.01 ± 1.300.902 ± 0.4695.66 ± 0.77[6]
300 mg (once daily for 5 doses)0.500 ± 0.1682.09 ± 0.033.067 ± 1.2054.94 ± 0.66[6]

Table 2: Mass Spectrometry Parameters for Cethromycin and this compound

CompoundParent Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Ionization ModeReference
Cethromycin766.5158.2To be optimizedTo be optimizedESI+[8]
This compound (Projected)772.5158.2 or other stable fragmentTo be optimizedTo be optimizedESI+

Note: Cone voltage and collision energy are instrument-dependent and require optimization.

Experimental Protocol: Quantification of Cethromycin in Human Plasma

This section outlines a typical experimental protocol for the quantification of Cethromycin in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established methods for macrolide antibiotics and should be fully validated according to regulatory guidelines (e.g., ICH M10).[9][10]

5.1. Materials and Reagents

5.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cethromycin and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a concentration that yields a consistent and robust signal (e.g., 100 ng/mL).

5.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5.4. LC-MS/MS Conditions

  • LC System: A validated UHPLC or HPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of Cethromycin from potential interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

5.5. Method Validation The bioanalytical method must be validated for selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carry-over, dilution integrity, and stability as per regulatory guidelines.[9][10]

Visualizations

The following diagrams illustrate key aspects of the workflow and mechanisms described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 x g) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify via Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Bioanalytical workflow for Cethromycin quantification.

internal_standard_logic cluster_quantification Quantification A_prep Sample Prep Variability A_inject Injection Variability A_prep->A_inject A_ion Ionization Variability A_inject->A_ion A_signal Analyte Signal A_ion->A_signal ratio Signal Ratio (Analyte / IS) A_signal->ratio IS_prep Sample Prep Variability IS_inject Injection Variability IS_prep->IS_inject IS_ion Ionization Variability IS_inject->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->ratio result Accurate Concentration ratio->result

Caption: Analyte vs. Internal Standard relationship.

cethromycin_moa cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit rRNA_23S 23S rRNA exit_tunnel Peptide Exit Tunnel protein_synthesis Protein Synthesis rRNA_16S 16S rRNA cethromycin Cethromycin cethromycin->rRNA_23S Binds to cethromycin->exit_tunnel Blocks inhibition Inhibition protein_synthesis->inhibition no_protein No Functional Proteins inhibition->no_protein

Caption: Cethromycin's mechanism of action on the ribosome.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Cethromycin in biological matrices. Its mechanism of action as an internal standard relies on its chemical similarity to the analyte, allowing it to effectively compensate for analytical variability. The use of a validated LC-MS/MS method with this compound enables researchers to generate high-quality pharmacokinetic and other bioanalytical data, which is crucial for the successful development of Cethromycin as a therapeutic agent. This guide provides a foundational understanding and practical framework for the implementation of this compound in a research setting.

References

An In-depth Technical Guide to the Structural and Pharmacokinetic Differences Between Cethromycin and Cethromycin-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural distinctions between the ketolide antibiotic Cethromycin and its deuterated isotopologue, Cethromycin-d6. It further explores the anticipated impact of this isotopic substitution on the compound's pharmacokinetic profile, offering valuable insights for researchers in drug development and medicinal chemistry.

Core Structural Differences

Cethromycin is a semi-synthetic macrolide antibiotic belonging to the ketolide class. Its deuterated analog, this compound, is structurally identical with the exception of the substitution of six hydrogen atoms with deuterium (B1214612) atoms.

1.1. Molecular Structure

The core structure of Cethromycin consists of a 14-membered macrolide ring, a desosamine (B1220255) sugar, and a C-11/C-12 carbamate (B1207046) side chain. In this compound, the six hydrogen atoms on the N,N-dimethylamino group of the desosamine sugar moiety are replaced with deuterium.

1.2. Chemical Properties

The primary physical difference between the two molecules is their molecular weight, as detailed in the table below. This seemingly minor alteration can have significant implications for the molecule's metabolic fate.

PropertyCethromycinThis compound
Chemical Formula C42H59N3O10C42H53D6N3O10
Molecular Weight 765.93 g/mol 771.97 g/mol

Pharmacokinetic Profile of Cethromycin

Cethromycin exhibits pharmacokinetic properties that are crucial for its clinical application. The following table summarizes key pharmacokinetic parameters observed in human studies.

ParameterValue (for a 300 mg oral dose)
Maximum Plasma Concentration (Cmax) 0.500 ± 0.168 µg/mL
Time to Maximum Plasma Concentration (Tmax) 2.09 ± 0.03 hours
Area Under the Curve (AUC) 3.067 ± 1.205 µg*h/mL
Plasma Half-life (t1/2) 4.94 ± 0.66 hours
Volume of Distribution (Vd) 761 ± 293 L

The Impact of Deuteration on Pharmacokinetics: Cethromycin vs. This compound

  • Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the N-demethylation of the dimethylamino group is a known metabolic pathway for macrolides, the deuteration at this position in this compound is expected to slow down this metabolic process.

  • Reduced Metabolism: A slower rate of metabolism would likely lead to a decrease in the formation of the N-desmethyl metabolite of Cethromycin.

  • Increased Half-life: By reducing the rate of metabolic clearance, the biological half-life of this compound is anticipated to be longer than that of Cethromycin.

  • Increased Exposure: A longer half-life and reduced clearance would result in a greater overall systemic exposure, which would be reflected in a higher Area Under the Curve (AUC) value for this compound compared to Cethromycin.

These anticipated effects are summarized in the table below:

Pharmacokinetic ParameterExpected Change in this compound vs. CethromycinRationale
Metabolism (N-demethylation) DecreasedStronger C-D bond slows enzymatic cleavage.
Plasma Half-life (t1/2) IncreasedReduced rate of metabolic clearance.
Area Under the Curve (AUC) IncreasedGreater systemic exposure due to slower clearance.
Maximum Plasma Concentration (Cmax) Potentially IncreasedSlower initial metabolism could lead to higher peak concentrations.
Clearance (CL) DecreasedSlower metabolism reduces the rate at which the drug is eliminated.

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the study of Cethromycin and this compound.

4.1. Synthesis of this compound

This is a plausible synthetic route based on general methods for deuteromethylation.

  • Preparation of the Precursor: Start with a suitable protected precursor of Cethromycin where the N,N-dimethylamino group is replaced with a primary or secondary amine.

  • Deuteromethylation: React the precursor with a deuterated methylating agent, such as deuterated formaldehyde (B43269) (CD2O) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN), or with deuterated methyl iodide (CD3I). The reaction is typically carried out in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.

  • Purification: The reaction mixture is purified using column chromatography on silica (B1680970) gel to isolate the deuterated product.

  • Deprotection: Removal of any protecting groups to yield this compound.

  • Characterization: The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.

4.2. Mass Spectrometry for Isotopic Labeling Confirmation

  • Sample Preparation: Prepare solutions of Cethromycin and this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system.

  • Chromatography: Inject the samples onto a C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Acquire full scan mass spectra in positive ion mode.

  • Data Analysis: Compare the mass spectra of Cethromycin and this compound. The molecular ion peak for this compound should be approximately 6 Da higher than that of Cethromycin, confirming the incorporation of six deuterium atoms.

4.3. NMR Spectroscopy for Structural Verification

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. The spectrum of this compound should show a significant reduction or complete absence of the signal corresponding to the N,N-dimethyl protons, which is typically a singlet in the 2.2-2.5 ppm range in the spectrum of Cethromycin.

  • 13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum to confirm that the carbon skeleton remains unchanged.

4.4. In Vivo Pharmacokinetic Study

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

  • Dosing: Administer Cethromycin or this compound orally to two separate groups of animals at a clinically relevant dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify the concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 for both compounds.

Visualizations

5.1. Cethromycin Mechanism of Action

Cethromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.

G Cethromycin Cethromycin Ribosome_50S 50S Ribosomal Subunit Cethromycin->Ribosome_50S Binds to Peptide_Exit_Tunnel Peptide Exit Tunnel Ribosome_50S->Peptide_Exit_Tunnel Blocks Protein_Synthesis Protein Synthesis Peptide_Exit_Tunnel->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Prevents

Caption: Cethromycin's mechanism of action.

5.2. Experimental Workflow for Comparative Pharmacokinetics

The following workflow outlines the key steps in a comparative pharmacokinetic study of Cethromycin and this compound.

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation Group_A Group A: Cethromycin Blood_Sampling Serial Blood Sampling Group_A->Blood_Sampling Group_B Group B: this compound Group_B->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Comparison Comparison of Parameters PK_Analysis->Comparison

Caption: Comparative pharmacokinetic workflow.

Methodological & Application

Application Notes and Protocols for the Quantification of Cethromycin using Cethromycin-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin (B1668416) is a potent, fourth-generation ketolide antibiotic effective against a broad spectrum of respiratory pathogens, including macrolide-resistant strains. Accurate and precise quantification of cethromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Cethromycin-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of this compound to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to highly reliable and reproducible results.

This document provides a detailed application note and protocol for the quantification of cethromycin in human plasma using this compound as an internal standard. The methodologies and data presented are based on established principles for the analysis of macrolide and ketolide antibiotics and adhere to regulatory guidelines for bioanalytical method validation.

Mechanism of Action of Cethromycin

Cethromycin, like other ketolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs with high affinity at or near the peptidyl transferase center, preventing the elongation of the polypeptide chain and ultimately leading to bacterial cell death or inhibition of growth. The unique structural features of ketolides allow for a tighter binding to the ribosome compared to older macrolides, which contributes to their enhanced activity against resistant bacterial strains.

Cethromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Protein Protein Synthesis (Elongation) Inhibition Inhibition Ribosome->Inhibition mRNA mRNA mRNA->Ribosome Translation Inhibition->Protein Blocks Elongation Cethromycin Cethromycin Cethromycin->Ribosome Binds to 50S subunit Sample_Preparation_Workflow Start Plasma Sample (100 µL) Add_IS Add 25 µL of This compound IS (100 ng/mL) Start->Add_IS Vortex1 Vortex to mix Add_IS->Vortex1 Add_ACN Add 300 µL of cold Acetonitrile with 0.1% Formic Acid Vortex1->Add_ACN Vortex2 Vortex vigorously (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with water (if necessary) Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Application Note: Quantitative Analysis of Cethromycin in Human Plasma using a Validated LC-MS/MS Method with Cethromycin-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cethromycin in human plasma. The method utilizes Cethromycin-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing excellent recovery and minimizing matrix effects. The chromatographic separation is achieved on a C8 reversed-phase column with a rapid gradient elution, allowing for a short run time. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of Cethromycin in a biological matrix.

Introduction

Cethromycin is a ketolide antibiotic that has demonstrated potent activity against a range of respiratory pathogens. To accurately assess its pharmacokinetic profile and support clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability during sample preparation and ionization. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation for the quantitative determination of Cethromycin in human plasma.

Experimental Protocols

Materials and Reagents
  • Cethromycin reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Ammonium acetate (B1210297) (≥99% purity)

  • Acetic acid (glacial, ≥99.7% purity)

  • Ultrapure water

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions
  • Cethromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cethromycin reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Cethromycin Working Solutions: Prepare a series of working solutions by serially diluting the Cethromycin stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound IS working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of mobile phase A.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C8 reversed-phase, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0-0.5 min: 50% B

    • 0.5-2.0 min: 50-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-50% B

    • 2.6-3.5 min: 50% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cethromycin: m/z 766.4 → 608.4

    • This compound: m/z 772.4 → 614.4

(Note: The exact MRM transitions should be optimized in the laboratory.)

Data Presentation

Table 1: Calibration Curve Parameters
ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3≤ 1090 - 110≤ 1090 - 110
MQC100≤ 1090 - 110≤ 1090 - 110
HQC800≤ 1090 - 110≤ 1090 - 110
Table 3: Summary of Stability Studies
Stability TestConditionsConcentration (ng/mL)Accuracy (%)
Freeze-Thaw Stability3 cycles, -80°C to RT3 and 80085 - 115
Short-Term Stability24 hours at Room Temperature3 and 80085 - 115
Long-Term Stability30 days at -80°C3 and 80085 - 115
Post-Preparative Stability48 hours in Autosampler (4°C)3 and 80085 - 115

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 25 µL this compound (IS) plasma->add_is add_mtbe Add 500 µL MTBE add_is->add_mtbe vortex1 Vortex (2 min) add_mtbe->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase A evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc_separation C8 Column Separation inject->lc_separation ms_detection ESI+ MRM Detection lc_separation->ms_detection data_processing Quantification ms_detection->data_processing

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

G cluster_analyte Analyte cluster_is Internal Standard cluster_properties Key Properties Cethromycin Cethromycin prop1 Similar Chemical & Physical Properties Cethromycin->prop1 prop4 Different Mass-to-Charge Ratio (m/z) Cethromycin->prop4 Cethromycin_d6 This compound Cethromycin_d6->prop1 Cethromycin_d6->prop4 prop2 Co-elution during Chromatography prop1->prop2 prop3 Similar Ionization Efficiency prop2->prop3 Quantification Accurate Quantification prop3->Quantification prop4->Quantification

Caption: Logical relationship of using this compound as an internal standard.

Application Notes and Protocols for Cethromycin-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cethromycin-d6, a deuterium-labeled internal standard, for the accurate and reliable pharmacokinetic analysis of the ketolide antibiotic, cethromycin (B1668416). The protocols outlined below are intended to guide researchers in designing and executing robust bioanalytical assays for drug development and clinical studies.

Introduction to Cethromycin and the Role of Deuterated Standards

Cethromycin is a ketolide antibiotic with broad-spectrum activity against various respiratory pathogens[1][2]. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety[3][4].

Pharmacokinetic (PK) studies are essential for characterizing the ADME properties of a drug. A key component of robust PK assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, in which six hydrogen atoms are replaced with deuterium, is an ideal SIL-IS for the quantitative analysis of cethromycin. Deuterium labeling offers several advantages in pharmacokinetic studies, including improved analytical accuracy and precision by compensating for variability in sample preparation and instrument response[].

Mechanism of Action of Cethromycin

Cethromycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism is similar to that of macrolide antibiotics. The binding of cethromycin to the ribosome blocks the exit tunnel for newly synthesized peptides, leading to the cessation of bacterial growth.

Pharmacokinetic Properties of Cethromycin

Pharmacokinetic parameters of cethromycin have been evaluated in healthy adult volunteers. The data presented below is summarized from studies involving oral administration of cethromycin.

Table 1: Pharmacokinetic Parameters of Cethromycin in Healthy Adults (Single and Multiple Doses)

Dosage RegimenCmax (µg/mL)Tmax (hr)AUC0-24 (µg·h/mL)Half-life (t1/2) (hr)
150 mg once daily for 5 doses0.181 ± 0.0842.01 ± 1.300.902 ± 0.4694.85 ± 1.10
300 mg once daily for 5 doses0.500 ± 0.1682.09 ± 0.033.067 ± 1.2054.94 ± 0.66
150 mg single dose0.318 ± 161 (ng/mL)1.79 ± 0.501.596 ± 876 (ng·h/mL)5.66 ± 0.77

Data sourced from DrugBank Online and PubChem.

Table 2: Steady-State Pharmacokinetic Parameters of Cethromycin in Plasma, Epithelial Lining Fluid (ELF), and Alveolar Cells (AC)

Dosage (300 mg once daily)Cmax (µg/mL)AUC0-24 (µg·h/mL)Half-life (t1/2) (hr)
Plasma 0.500 ± 0.1683.067 ± 1.2054.94 ± 0.66
ELF 2.7 ± 2.024.155.26
AC 55.4 ± 38.7636.211.6

Data from a study on steady-state plasma and intrapulmonary pharmacokinetics.

Experimental Protocols

The following protocols describe a representative workflow for a pharmacokinetic study of cethromycin using this compound as an internal standard.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the extraction of cethromycin and this compound from plasma samples.

Materials:

  • Human plasma samples containing cethromycin

  • This compound (internal standard) solution

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of methanol for protein precipitation.

  • Vortex the mixture for 60 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the supernatant to a clean tube.

  • Add 200 µL of water containing 0.1% formic acid.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Quantification of Cethromycin

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization of parameters will be necessary for specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-1.2 min: 10-35% B

    • 1.2-3.5 min: 35-70% B

    • 3.5-4.2 min: 70-90% B

    • 4.2-5.2 min: 90% B

    • 5.2-5.5 min: 90-10% B

    • 5.5-6.0 min: 10% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Cethromycin: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific m/z values need to be determined by direct infusion of cethromycin and this compound standards. A previously reported method used m/z 776 -> 168 for cethromycin.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the pharmacokinetic study of cethromycin.

G cluster_0 Cethromycin Mechanism of Action Cethromycin Cethromycin Ribosome Bacterial 50S Ribosomal Subunit Cethromycin->Ribosome Binds to Inhibition Inhibition Cethromycin->Inhibition ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition->ProteinSynthesis

Caption: Cethromycin's mechanism of action involves binding to the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.

G cluster_1 Pharmacokinetic Study Workflow Dosing Drug Administration (Cethromycin) Sampling Biological Sample Collection (e.g., Blood) Dosing->Sampling Preparation Sample Preparation (with this compound) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Analysis (Pharmacokinetic Modeling) Analysis->Data

Caption: A typical workflow for a pharmacokinetic study, from drug administration to data analysis.

G cluster_2 LC-MS/MS Analysis Logic Sample Sample Introduction Cethromycin This compound LC Liquid Chromatography (Separation) Sample->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Spectrometry (MS2) (Product Ion Detection) CID->MS2 Quantification Quantification (Peak Area Ratio) MS2->Quantification

Caption: The logical flow of analysis within the LC-MS/MS system for the quantification of cethromycin using its deuterated internal standard.

References

Application Note: High-Throughput Analysis of Cethromycin in Human Plasma using LC-MS/MS with Cethromycin-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the ketolide antibiotic, Cethromycin, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cethromycin-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. This document provides a detailed protocol, including sample preparation, chromatographic and mass spectrometric conditions, and comprehensive method validation data.

Introduction

Cethromycin is a potent ketolide antibiotic with a broad spectrum of activity against respiratory pathogens. Accurate and reliable quantification of Cethromycin in biological matrices is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. This application note describes a high-throughput LC-MS/MS method for the determination of Cethromycin in human plasma. The methodology is designed to be rapid, reproducible, and to meet the stringent requirements of bioanalytical method validation guidelines. The inclusion of this compound as an internal standard compensates for potential variability during sample processing and instrumental analysis, thereby enhancing the reliability of the results.

Experimental

Materials and Reagents
  • Cethromycin reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant)

Stock and Working Solutions

Cethromycin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cethromycin reference standard and dissolve in 10 mL of methanol.

Cethromycin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cethromycin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: LC Gradient Profile

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry:

ParameterCondition
MS System Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cethromycin776.5168.14025
This compound782.5168.14025

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Cethromycin in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 3.

Table 3: Accuracy and Precision of Cethromycin Quantification

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ198.5 - 103.2≤ 8.597.8 - 104.5≤ 9.2
LQC396.7 - 102.1≤ 6.895.9 - 103.3≤ 7.5
MQC10098.2 - 101.5≤ 5.197.5 - 102.8≤ 6.3
HQC80097.9 - 100.8≤ 4.596.8 - 101.9≤ 5.7
Selectivity

No significant interference was observed from endogenous plasma components at the retention times of Cethromycin and this compound.

Stability

Cethromycin was found to be stable in human plasma for at least 24 hours at room temperature, for at least 3 freeze-thaw cycles, and for at least 30 days when stored at -80°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma add_is Add 20 µL this compound (100 ng/mL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute transfer_vial Transfer to Autosampler Vial reconstitute->transfer_vial inject Inject 5 µL transfer_vial->inject lc_separation UPLC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting logical_relationship cethromycin Cethromycin (Analyte) sample_prep Sample Preparation (Protein Precipitation) cethromycin->sample_prep cethromycin_d6 This compound (Internal Standard) cethromycin_d6->sample_prep quantification Accurate Quantification cethromycin_d6->quantification Corrects for variability in Sample Prep & Analysis plasma_matrix Plasma Matrix (Endogenous Components) plasma_matrix->sample_prep lc_ms_analysis LC-MS/MS Analysis plasma_matrix->lc_ms_analysis Potential Matrix Effects sample_prep->lc_ms_analysis Processed Sample peak_area_ratio Peak Area Ratio (Cethromycin / this compound) lc_ms_analysis->peak_area_ratio Generates peak_area_ratio->quantification Leads to

Application Note: High-Throughput Bioanalysis of Cethromycin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of the ketolide antibiotic cethromycin (B1668416) in human plasma. The assay employs a simple and rapid protein precipitation for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cethromycin-d6 (B1165047) is utilized as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is validated over a linear range of 1.0 to 1,000 ng/mL and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Cethromycin is a potent ketolide antibiotic with a broad spectrum of activity against respiratory pathogens. To accurately characterize its pharmacokinetic profile and ensure therapeutic efficacy, a reliable bioanalytical method for its determination in human plasma is essential. This application note presents a validated LC-MS/MS method that is both sensitive and specific for the quantification of cethromycin, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability during sample processing.

Experimental

Materials and Reagents
  • Analytes: Cethromycin, this compound (Internal Standard)

  • Chemicals and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (K2-EDTA)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions

A C8 reversed-phase column was used for the chromatographic separation.[1][2] The mobile phase consisted of a mixture of acetonitrile and an aqueous solution containing 0.05% acetic acid and 5 mM ammonium (B1175870) acetate.[1][2] A gradient elution can be optimized to achieve good peak shape and resolution.

ParameterValue
Column C8 Reversed-Phase, e.g., 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.05% Acetic Acid and 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time Approximately 3.5 minutes[1]
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion electrospray mode, with detection carried out using multiple reaction monitoring (MRM).

ParameterCethromycinThis compound
Precursor Ion (m/z) [Value][Value+6]
Product Ion (m/z) [Value][Value]
Dwell Time 150 ms150 ms
Collision Energy (eV) [Value][Value]
Ion Source Temperature 500 °C500 °C

(Note: Specific m/z transitions and optimal collision energies should be determined by direct infusion of the analytes.)

Preparation of Standards and Quality Control Samples

Stock solutions of cethromycin and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of cethromycin into blank human plasma.

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of cethromycin from human plasma.

  • Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Results and Discussion

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, and recovery.

  • Linearity: The calibration curve was linear over the concentration range of 1.0 to 1,000 ng/mL for cethromycin in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

  • Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 3.0< 10%90-110%< 10%90-110%
Medium 100< 8%92-108%< 8%92-108%
High 800< 6%95-105%< 6%95-105%
  • Recovery: The extraction recovery of cethromycin from human plasma was determined to be consistent and reproducible across the different QC levels.

Pharmacokinetic Study Application

The validated method was successfully applied to determine the plasma concentrations of cethromycin in samples from a clinical study. The method demonstrated sufficient sensitivity to quantify cethromycin concentrations at various time points following administration.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 100 µL Human Plasma is 2. Add 25 µL this compound (IS) plasma->is precip 3. Add 300 µL Acetonitrile is->precip vortex 4. Vortex Mix precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation (C8 Column) inject->chroma ms Mass Spectrometric Detection (MRM) chroma->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the bioanalysis of cethromycin in human plasma.

Conclusion

A simple, rapid, and reliable LC-MS/MS method for the quantification of cethromycin in human plasma has been developed and validated. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for high-throughput bioanalysis in support of clinical pharmacokinetic studies.

References

Cethromycin-d6 in Drug Metabolism and CYP3A4 Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin (B1668416) is a ketolide antibiotic that has been investigated for its potent antibacterial activity. As with many macrolide and ketolide antibiotics, understanding its metabolic profile and potential for drug-drug interactions is crucial for its development and safe clinical use. A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs.[1]

Cethromycin-d6, a deuterated form of cethromycin, serves as an invaluable tool in these investigations. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis, as it accurately corrects for variations in sample processing and matrix effects, ensuring high precision and accuracy of the analytical data.[2][3] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies and, by extension, for assessing the CYP3A4 inhibitory potential of cethromycin.

Application of this compound in Drug Metabolism Studies

Stable isotope-labeled compounds like this compound are fundamental in modern drug metabolism and pharmacokinetic (DMPK) studies. Their utility spans from early discovery to clinical development.

Key Applications:

  • Internal Standard in Quantitative Bioanalysis: this compound is the ideal internal standard for the quantification of cethromycin in biological matrices (e.g., plasma, urine, microsomes). Because it is chemically identical to cethromycin, it co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer, allowing for reliable and robust quantification.[3]

  • Metabolite Identification: Studies using a mixture of labeled (this compound) and unlabeled cethromycin can aid in the identification of metabolites. The characteristic isotopic pattern in the mass spectra helps to distinguish drug-related material from endogenous matrix components.

  • Pharmacokinetic (PK) Studies: Accurate measurement of cethromycin concentrations in plasma over time, facilitated by the use of this compound, is essential for determining key PK parameters such as clearance, volume of distribution, and half-life.

Cethromycin as a CYP3A4 Inhibitor

Like other macrolide antibiotics such as erythromycin (B1671065) and clarithromycin, cethromycin has been identified as an inhibitor of CYP3A4.[4] This inhibition can be reversible or time-dependent (TDI), where the inhibitor inactivates the enzyme over time. Understanding the nature and potency of this inhibition is critical for predicting potential drug-drug interactions (DDIs).

Quantitative Data on CYP3A4 Inhibition

The following table summarizes the in vitro CYP3A4/5 inhibition data for cethromycin in comparison to other macrolide and ketolide antibiotics, as determined in human liver microsomes.

CompoundCYP3A4/5 IC50 (µM)Reference
Cethromycin 1.7 [4]
Nafithromycin21.6[4]
Clarithromycin0.9[4]
Telithromycin0.4[4]
Solithromycin1.4[4]

IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified experimental conditions.

Experimental Protocols

The following are detailed protocols for a CYP3A4 inhibition assay. This compound's role in these protocols is as an internal standard for the accurate quantification of the probe substrate metabolite.

Protocol 1: Direct Inhibition of CYP3A4 in Human Liver Microsomes (IC50 Determination)

This protocol determines the concentration of cethromycin required to inhibit 50% of CYP3A4 activity.

Materials:

  • Cethromycin

  • This compound (for potential use as an analytical internal standard if cethromycin itself were the analyte)

  • Pooled Human Liver Microsomes (HLMs)

  • CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a deuterated version of the metabolite) for stopping the reaction and for analysis.

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Experimental Workflow Diagram:

CYP3A4_Direct_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_inhibitor Prepare Cethromycin Serial Dilutions pre_incubation Pre-incubate HLM/Substrate/Inhibitor Mix (5 min @ 37°C) prep_inhibitor->pre_incubation prep_microsomes Prepare HLM & Substrate Mix in Buffer prep_microsomes->pre_incubation start_reaction Add NADPH to Initiate Reaction pre_incubation->start_reaction incubation Incubate (5-10 min @ 37°C) start_reaction->incubation stop_reaction Stop Reaction with ACN + Internal Standard (e.g., d4-1-hydroxymidazolam) incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze quantify Quantify Metabolite Formation analyze->quantify plot Plot % Inhibition vs. [Cethromycin] quantify->plot calculate Calculate IC50 Value plot->calculate

Caption: Workflow for determining the direct CYP3A4 inhibition IC50 of Cethromycin.

Procedure:

  • Prepare Cethromycin Stock Solution: Prepare a high-concentration stock solution of cethromycin in a suitable organic solvent (e.g., DMSO, acetonitrile). Then, perform serial dilutions to create a range of working concentrations. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Prepare Incubation Mixtures: In a 96-well plate, add the following to each well:

    • Potassium Phosphate Buffer (pH 7.4)

    • Pooled Human Liver Microsomes (final concentration typically 0.1-0.2 mg/mL)

    • CYP3A4 probe substrate (e.g., midazolam at a concentration near its Km, typically 1-5 µM)

    • Varying concentrations of cethromycin (or solvent for control wells).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) during which the reaction is linear.

  • Terminate Reaction: Stop the reaction by adding a volume of cold acetonitrile containing the internal standard (e.g., d4-1-hydroxymidazolam if midazolam is the substrate). The internal standard allows for accurate quantification of the metabolite formed.

  • Sample Preparation for Analysis: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each cethromycin concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the cethromycin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4 (IC50 Shift Assay)

This assay is a screening method to determine if cethromycin is a time-dependent inhibitor of CYP3A4. It compares the IC50 value with and without a pre-incubation step in the presence of NADPH. A significant decrease (shift) in the IC50 value after pre-incubation suggests TDI.

Materials: Same as Protocol 1.

Experimental Workflow Diagram:

CYP3A4_TDI_Workflow cluster_main Time-Dependent Inhibition (TDI) Assay cluster_plate1 Plate 1: No Pre-incubation with NADPH cluster_plate2 Plate 2: Pre-incubation with NADPH start Start p1_mix Mix HLM, Buffer, Inhibitor start->p1_mix p2_mix Mix HLM, Buffer, Inhibitor, NADPH start->p2_mix p1_preincubate Pre-incubate (30 min @ 37°C) p1_mix->p1_preincubate p1_start Add Substrate + NADPH to start p1_preincubate->p1_start p1_incubate Incubate (5 min) p1_start->p1_incubate stop_reaction Stop Reaction with ACN + Internal Standard p1_incubate->stop_reaction p2_preincubate Pre-incubate (30 min @ 37°C) p2_mix->p2_preincubate p2_start Add Substrate to start p2_preincubate->p2_start p2_incubate Incubate (5 min) p2_start->p2_incubate p2_incubate->stop_reaction analysis LC-MS/MS Analysis stop_reaction->analysis compare Compare IC50 values analysis->compare conclusion Conclusion on TDI Potential compare->conclusion

Caption: Workflow for the CYP3A4 Time-Dependent Inhibition (TDI) IC50 Shift Assay.

Procedure:

  • Prepare two 96-well plates as described in Protocol 1.

  • Plate 1 (Without NADPH Pre-incubation):

    • Add buffer, HLMs, and varying concentrations of cethromycin.

    • Pre-incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

    • Incubate for a short period (e.g., 5 minutes).

  • Plate 2 (With NADPH Pre-incubation):

    • Add buffer, HLMs, varying concentrations of cethromycin, AND the NADPH regenerating system.

    • Pre-incubate at 37°C for 30 minutes. This allows for the formation of any inhibitory metabolites.

    • Initiate the reaction by adding the probe substrate.

    • Incubate for a short period (e.g., 5 minutes).

  • Terminate and Analyze: Stop the reactions in both plates, process the samples, and analyze by LC-MS/MS as described in Protocol 1.

  • Data Analysis: Calculate the IC50 value for each condition. A significant leftward shift in the IC50 value from Plate 1 to Plate 2 indicates time-dependent inhibition.

Conclusion

This compound is a critical reagent for the accurate and precise quantification of cethromycin in various in vitro and in vivo matrices. Its use as an internal standard in LC-MS/MS assays is essential for reliable pharmacokinetic and drug metabolism studies. The provided data and protocols demonstrate that the parent compound, cethromycin, is a potent inhibitor of CYP3A4. The IC50 shift assay can further elucidate whether this inhibition is time-dependent, which has significant implications for its clinical drug-drug interaction profile. These application notes and protocols provide a framework for researchers to investigate the metabolic properties and DDI potential of cethromycin and similar compounds.

References

Application Note: Quantification of Cethromycin in Human Plasma using a Validated LC-MS/MS Method with Cethromycin-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cethromycin in human plasma. The method utilizes Cethromycin-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Two detailed sample preparation protocols, protein precipitation (PP) and solid-phase extraction (SPE), are provided to accommodate different laboratory needs and sample complexities. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Cethromycin.

Introduction

Cethromycin is a ketolide antibiotic with potent activity against a broad spectrum of respiratory pathogens, including resistant strains. Accurate quantification of Cethromycin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in the drug development process. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents
  • Cethromycin reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Solid-phase extraction cartridges (e.g., Oasis HLB or equivalent)

Instrumentation
  • A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A UHPLC or HPLC system capable of gradient elution.

Liquid Chromatography Conditions

A C8 or C18 reversed-phase column is suitable for the separation of Cethromycin.[1][2] The following conditions have been shown to be effective:

ParameterCondition
Column C8 Reversed-Phase, e.g., 50 x 2.1 mm, 3.5 µm
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1.5 minutes
Injection Volume 10 µL
Column Temperature 40 °C
Run Time Approximately 5 minutes
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect Cethromycin and this compound.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 1: MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Cethromycin776.5168.11005544
This compound782.5168.11005544

Note: The MRM transition for Cethromycin is based on published literature.[1] The precursor ion for this compound is predicted based on a mass shift of +6 Da from the unlabeled compound, assuming the fragmentation pattern remains similar.

Sample Preparation Protocols

Two protocols are provided for the extraction of Cethromycin from human plasma.

Protocol 1: Protein Precipitation (PP)

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (10% B).

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (10% B).

  • Vortex and inject into the LC-MS/MS system.

Method Validation

The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of the analytes.

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of Cethromycin into blank plasma. A linear range of 1 to 1000 ng/mL is typically achievable.[1]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Matrix Effect: Evaluated by comparing the response of the analytes in post-extraction spiked blank plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction process should be determined at different concentrations.

  • Stability: The stability of Cethromycin in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Data Presentation

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Cethromycin/Cethromycin-d6)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.92

Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is pp_reagent Add Acetonitrile add_is->pp_reagent Option 1 spe_condition Condition SPE Cartridge add_is->spe_condition Option 2 vortex1 Vortex pp_reagent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant dry_down Evaporate to Dryness transfer_supernatant->dry_down spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->dry_down reconstitute Reconstitute dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Cethromycin calibration->quantification

Caption: Experimental workflow for Cethromycin quantification.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition Sample Reconstituted Sample HPLC HPLC Column Sample->HPLC Separation Analyte Separation HPLC->Separation ESI Electrospray Ionization Separation->ESI Elution Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ionization Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Signal Signal Processing Detector->Signal Chromatogram Chromatogram Generation Signal->Chromatogram

Caption: Logical relationship of the LC-MS/MS process.

References

Application Notes and Protocols for the Use of Cethromycin-d6 in Tissue Distribution Studies of Cethromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of the ketolide antibiotic, Cethromycin, using its deuterated analog, Cethromycin-d6, as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Cethromycin is a ketolide antibiotic with potent activity against a broad spectrum of respiratory pathogens.[1][2] Understanding the distribution of Cethromycin into various tissues is crucial for predicting its efficacy and potential for toxicity. Tissue distribution studies are a fundamental component of preclinical pharmacokinetic and pharmacodynamic (PK/PD) assessments in the drug development process.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[3][4] this compound has identical chemical and physical properties to Cethromycin, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variability in extraction recovery and matrix effects.[5] Its different mass allows for its distinction from the unlabeled drug by the mass spectrometer, enabling accurate and precise quantification.[6]

This document provides detailed methodologies for a tissue distribution study of Cethromycin in a murine model, employing this compound as an internal standard.

Mechanism of Action

Cethromycin, like other ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1] It binds to the 50S subunit of the bacterial ribosome at two key sites within the 23S rRNA, effectively blocking the exit tunnel for newly synthesized peptides.[1][7] This dual-binding action contributes to its high affinity for the ribosome and its activity against some macrolide-resistant bacterial strains.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 23S rRNA Protein_Synthesis Protein Synthesis (Elongation) Inhibition Inhibition 50S->Inhibition 30S 30S Subunit Cethromycin Cethromycin Cethromycin->50S:f1 Binds to Domain II & V Inhibition->Protein_Synthesis Blocks Peptide Exit Tunnel

Mechanism of action of Cethromycin.

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of Cethromycin in plasma, lung, and liver tissue from a study in mice following single oral doses.[8] This data highlights the significant accumulation of Cethromycin in tissues, particularly the liver.

TissueDose (mg/kg)Cmax (ng/g or ng/mL)AUC0–72 (ngh/g or ngh/mL)
Plasma 3034,429 ± 3,572117,134 ± 9,894
601208,297 ± 604
1202,322,030 ± 83,33917,565,300 ± 2,061,010
Lung 30481,883 ± 45,6811,502,310 ± 122,398
601,291,870 ± 189,7004,856,050 ± 616,430
1202,322,030 ± 83,33917,565,300 ± 2,061,010
Liver 301,098,800 ± 253,7113,585,590 ± 596,799
602,063,840 ± 74,1538,573,030 ± 451,875
1206,221,820 ± 1,501,44037,067,800 ± 4,292,660

Data presented as mean ± standard deviation.

Experimental Protocols

The following protocols provide a detailed methodology for a Cethromycin tissue distribution study in mice.

Experimental Workflow

Dosing Dosing of Mice with Cethromycin Collection Blood and Tissue Collection at Timed Intervals Dosing->Collection Homogenization Tissue Homogenization Collection->Homogenization Spiking Spiking with this compound Internal Standard Homogenization->Spiking Extraction Protein Precipitation and Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Experimental workflow for tissue distribution study.

Animal Dosing and Sample Collection
  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Dosing: Administer Cethromycin orally at desired dose levels (e.g., 30, 60, and 120 mg/kg).[8]

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Tissue Collection: Immediately following blood collection, euthanize the animals and harvest tissues of interest (e.g., lung, liver, kidney, spleen, brain).

  • Sample Storage: Store all plasma and tissue samples at -80°C until analysis.

Sample Preparation and Extraction
  • Tissue Homogenization:

    • Accurately weigh a portion of each tissue sample.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.

  • Internal Standard Spiking:

    • To an aliquot of plasma or tissue homogenate, add a known amount of this compound solution (available from suppliers such as BDG Synthesis) to serve as the internal standard.[9]

  • Protein Precipitation and Extraction:

    • Add a protein precipitating agent, such as acetonitrile (B52724), to the samples.

    • Vortex mix the samples to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant containing Cethromycin and this compound to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the LC-MS/MS mobile phase for analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C8 or C18 reversed-phase column is suitable for the separation of Cethromycin.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in the positive ion mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Cethromycin and this compound. Based on the literature for Cethromycin, a potential transition to monitor would be m/z 766.5 → 158.2.[8] The transition for this compound would be shifted by the number of deuterium (B1214612) atoms (e.g., m/z 772.5 → 158.2 for a d6-labeled compound). These transitions should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Cethromycin into blank plasma or tissue homogenate, along with a fixed concentration of this compound.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of Cethromycin to this compound against the concentration of Cethromycin.

  • Concentration Determination: Determine the concentration of Cethromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Tissue Concentration Calculation: Express the tissue concentrations as ng of Cethromycin per gram of tissue.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative determination of Cethromycin in various biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the preclinical development of Cethromycin and other related antibiotics, enabling accurate assessment of their tissue distribution profiles. This information is critical for establishing the pharmacokinetic-pharmacodynamic relationships that underpin the rational use of these important therapeutic agents.

References

Application Note: Quantitative Analysis of Cethromycin in Bronchoalveolar Lavage Fluid using Cethromycin-d6

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of the ketolide antibiotic, Cethromycin, in human bronchoalveolar lavage (BAL) fluid. The analytical method employs a stable isotope-labeled internal standard, Cethromycin-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic (PK/PD) studies of Cethromycin in the pulmonary system.

Introduction

Cethromycin is a potent ketolide antibiotic effective against a broad spectrum of respiratory pathogens. To understand its efficacy and safety profile, it is crucial to determine its concentration at the site of action, the lungs. Bronchoalveolar lavage (BAL) fluid provides a vital matrix for assessing the intrapulmonary concentrations of antimicrobial agents.[1] The complexity of BAL fluid necessitates a highly selective and sensitive analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis via LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.[2] This document provides a comprehensive protocol for the extraction and analysis of Cethromycin from BAL fluid.

Data Presentation

The following tables summarize the typical quantitative performance data for the analysis of Cethromycin in BAL fluid using a stable isotope-labeled internal standard. These values are representative of expected performance metrics for a validated bioanalytical method.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
LC Column C8 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: Proposed MRM Transitions for Cethromycin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cethromycin [To be determined based on Cethromycin's exact mass + H]⁺[To be determined based on major fragment ions][To be optimized]
This compound [Precursor of Cethromycin + 6]⁺[To be determined based on major fragment ions + 6 or other stable fragment][To be optimized]

Table 3: Typical Method Validation Performance Characteristics

ParameterAcceptance Criteria
Calibration Curve Range 0.2 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]
Selectivity No significant interference at the retention times of the analyte and IS
Matrix Effect Within acceptable limits (typically 85-115%)
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrations

Experimental Protocols

Materials and Reagents
  • Cethromycin reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human bronchoalveolar lavage (BAL) fluid (blank)

  • Standard laboratory glassware and pipettes

  • Microcentrifuge tubes

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cethromycin and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Cethromycin primary stock solution with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve (e.g., 2, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Solvent Extraction)
  • Aliquoting: To 200 µL of BAL fluid sample (calibrators, quality controls, and unknown samples) in a microcentrifuge tube, add 20 µL of the 50 ng/mL this compound internal standard working solution. Vortex briefly.

  • Protein Precipitation and Extraction: Add 600 µL of acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C8 reversed-phase, 50 x 2.1 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for column re-equilibration. The total run time is expected to be around 3.5 to 5 minutes.[3]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ions for both Cethromycin and this compound by infusing the individual standard solutions into the mass spectrometer.

    • Dwell Time: Set to an appropriate value to ensure a sufficient number of data points across each chromatographic peak.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis bal_sample 200 µL BAL Fluid Sample add_is Add 20 µL this compound (IS) bal_sample->add_is add_acn Add 600 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N₂) transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute final_sample Sample for Analysis reconstitute->final_sample lc_injection Inject 10 µL into LC System final_sample->lc_injection Transfer to Autosampler hplc_separation HPLC Separation (C8 Reversed-Phase) lc_injection->hplc_separation ms_detection MS/MS Detection (ESI+, MRM) hplc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the analysis of Cethromycin in BAL fluid.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Cethromycin in bronchoalveolar lavage fluid. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for supporting clinical and preclinical studies aimed at understanding the pulmonary pharmacokinetics of Cethromycin. Adherence to this protocol and proper method validation will yield high-quality data for informed decision-making in drug development.

References

Application Notes and Protocols for Cethromycin-d6 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin is a ketolide antibiotic, a class of macrolide derivatives designed to be effective against bacteria resistant to traditional macrolides. In quantitative bioanalysis, such as pharmacokinetic and metabolic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are essential for achieving accurate and precise results. Cethromycin-d6, a deuterated form of Cethromycin, serves as an ideal internal standard as it shares near-identical chemical and physical properties with the parent compound, ensuring it effectively accounts for variations during sample preparation and analysis.

This document provides detailed protocols for the preparation of this compound stock and working solutions for use in analytical method development and routine sample analysis.

Data Presentation

The following tables summarize the recommended concentrations and storage conditions for this compound solutions.

Table 1: this compound Stock Solution Recommendations

ParameterRecommendationSolventStorage TemperatureStability
Concentration1 mg/mLDMSO, Methanol, or Acetonitrile-20°C or -80°C1 month at -20°C, 6 months at -80°C[1]

Table 2: this compound Working Solution Recommendations

ParameterTypical Concentration RangeDiluentStorage TemperatureStability
Concentration10 ng/mL - 1000 ng/mLMethanol, Acetonitrile, or Mobile Phase-20°CUp to 1 month

Experimental Protocols

Materials and Reagents
  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC or LC-MS grade

  • Methanol, HPLC or LC-MS grade

  • Acetonitrile, HPLC or LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Amber glass or polypropylene (B1209903) vials for storage

Protocol 1: Preparation of 1 mg/mL this compound Primary Stock Solution
  • Weighing: Accurately weigh a suitable amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound powder to a clean, dry volumetric flask. Add a small amount of the chosen solvent (DMSO, Methanol, or Acetonitrile) to dissolve the powder completely. Gentle vortexing or sonication may be used to aid dissolution. Cethromycin is highly soluble in DMSO (up to 100 mg/mL).

  • Dilution: Once fully dissolved, bring the solution to the final volume with the solvent to achieve a concentration of 1 mg/mL.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriately labeled amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

Protocol 2: Preparation of 100 ng/mL this compound Working Solution
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution to improve accuracy. For example, dilute the 1 mg/mL primary stock solution 1:100 with the chosen diluent (e.g., Methanol or Acetonitrile) to obtain a 10 µg/mL intermediate solution.

  • Final Dilution: From the 10 µg/mL intermediate solution, perform a further 1:100 dilution with the appropriate diluent (e.g., the initial mobile phase of your LC method) to achieve the final working concentration of 100 ng/mL.

  • Storage: Store the working solution in a tightly sealed vial at -20°C. It is recommended to prepare fresh working solutions regularly (e.g., weekly or bi-weekly) to ensure concentration accuracy.

Mechanism of Action of Cethromycin

Cethromycin, like other ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding blocks the exit tunnel through which newly synthesized peptides emerge, thereby halting protein elongation and ultimately leading to bacterial cell death or inhibition of growth. The dual binding mechanism of ketolides contributes to their efficacy against some macrolide-resistant bacterial strains.

G cluster_bacterium Bacterial Cell ribosome Bacterial Ribosome (70S) subunit_50S 50S Subunit ribosome->subunit_50S dissociates into subunit_30S 30S Subunit ribosome->subunit_30S protein Bacterial Protein ribosome->protein translates no_protein Protein Synthesis Inhibited subunit_50S->no_protein Leads to subunit_30S->ribosome associates with 50S mrna mRNA mrna->subunit_30S binds cethromycin This compound cethromycin->subunit_50S Binds to

Caption: Mechanism of action of Cethromycin.

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and use of this compound internal standard solutions in a typical quantitative analysis.

G cluster_prep Solution Preparation cluster_analysis Sample Analysis solid This compound (Solid Powder) stock 1 mg/mL Stock Solution (in DMSO/MeOH/ACN) solid->stock Dissolve & Dilute working 100 ng/mL Working Solution (in Diluent) stock->working Serial Dilution spike Spike with Working Solution working->spike sample Biological Sample (Plasma, Urine, etc.) sample->spike extraction Sample Extraction (e.g., Protein Precipitation) spike->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound solution preparation and use.

References

Troubleshooting & Optimization

Cethromycin-d6 Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cethromycin-d6 in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of this compound in solution. The chosen solvent may be incompatible. Macrolide antibiotics can be susceptible to degradation under certain conditions. For instance, while ketolides like Cethromycin (B1668416) are generally more stable in acidic conditions than older macrolides, extreme pH or the presence of certain reactive species can still lead to degradation.[1][2]- Review the solvent's properties (e.g., pH, potential for hydrolysis).- Consider using a more inert solvent such as acetonitrile (B52724) or a buffered aqueous solution.- Perform a preliminary stability test with your chosen solvent system before proceeding with extensive experiments.
Inconsistent analytical results (e.g., varying concentrations in HPLC analysis). This could be due to ongoing degradation in the autosampler, improper storage of stock solutions, or issues with the analytical method itself.- Ensure stock solutions are stored at the recommended temperature (typically -20°C or below) and protected from light.[3]- Minimize the time samples spend in the autosampler.- Verify the suitability of the analytical method, including the mobile phase composition. A common mobile phase for Cethromycin analysis consists of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer with acetic acid.[4]
Precipitation of this compound from solution. The solubility of this compound may be limited in the selected solvent, or the concentration may be too high. Temperature changes can also affect solubility.- Consult solubility data for Cethromycin or related compounds.- Consider using a co-solvent system to improve solubility.- Ensure the solution is maintained at a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is advisable to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions should also be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[3] Always refer to the supplier's Material Safety Data Sheet (MSDS) for specific recommendations.[5]

Q2: In which solvents is this compound expected to be stable?

Q3: What are the common degradation pathways for macrolide antibiotics like this compound?

The primary degradation pathways for macrolide antibiotics include hydrolysis and oxidation.[6] The dimethylamino group present in many macrolides can be a target for oxidation.[7] Hydrolysis is often influenced by the pH and temperature of the solution.[6]

Q4: How can I assess the stability of this compound in my specific solvent?

A stability study should be conducted. This typically involves dissolving this compound in the solvent of interest and monitoring its concentration over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4][8] Samples should be analyzed at various time points and under different storage conditions (e.g., room temperature, refrigerated, protected from light).

Stability of Macrolide Antibiotics Under Stress Conditions

The following table summarizes the stability of various macrolide antibiotics under different stress conditions. While this data is not specific to this compound, it provides valuable insights into the potential stability profile of this class of compounds.

Condition Roxithromycin Tilmicosin Tylosin General Macrolide Trend
Acidic (e.g., HCl) SensitiveResistantSensitiveStability is variable; ketolides are generally more acid-stable.
Alkaline (e.g., NaOH) Completely degradedPartially degradedSensitiveGenerally susceptible to degradation.[2]
Oxidative (e.g., H₂O₂) SensitiveResistantSensitiveThe dimethylamino group can be a target for oxidation.[7]
Thermal StablePartially degraded-Degradation is often accelerated by increased temperature.[2][6]
Photolytic StablePartially degraded-Stability can vary; protection from light is generally recommended.[2]

This table is based on findings from stress degradation studies on macrolide antibiotics and should be used as a general guide.[2] Specific stability testing for this compound is highly recommended.

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent using HPLC-MS.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a high-purity solvent where it is known to be soluble and stable (e.g., acetonitrile or DMSO).

  • From the stock solution, prepare working solutions at the desired concentration in the test solvent(s).

2. Stability Study Setup:

  • Aliquot the working solutions into appropriate vials for each time point and storage condition.

  • Storage conditions to consider:

    • Temperature: Room temperature (~25°C), refrigerated (2-8°C), frozen (-20°C).

    • Light exposure: Protected from light (amber vials or foil-wrapped) and exposed to light.

  • Time points: 0, 2, 4, 8, 12, 24, and 48 hours (or longer, depending on the expected stability).

3. Sample Analysis by HPLC-MS:

  • At each time point, analyze the samples using a validated HPLC-MS method. A suitable method for Cethromycin has been described with a C8 reversed-phase column and a mobile phase of 50% acetonitrile, 0.05% acetic acid, and 5mM ammonium acetate.[4]

  • Monitor the concentration of this compound and the appearance of any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • A common stability threshold is retaining at least 90% of the initial concentration.

  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Workflow for Solvent Stability Assessment

Stability_Assessment_Workflow start Start: Define Stability Study Parameters (Solvent, Concentration, Conditions) prep_solutions Prepare this compound Stock and Working Solutions start->prep_solutions aliquot Aliquot Samples for Each Time Point and Condition prep_solutions->aliquot storage Store Samples Under Defined Conditions (Temperature, Light) aliquot->storage analysis Analyze Samples at Predetermined Time Points via HPLC-MS storage->analysis data_processing Process Data: Calculate % Remaining and Identify Degradants analysis->data_processing report Generate Stability Report and Conclude on Solvent Suitability data_processing->report end_node End report->end_node

Caption: Workflow for assessing the stability of this compound in a selected solvent.

References

Cethromycin-d6 storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of Cethromycin-d6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are provided in the table below. While specific data for the deuterated form is limited, the guidelines for the non-deuterated compound, Cethromycin, are considered best practice.

Q2: How should I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. It is recommended to use a high-purity aprotic solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO).

Q3: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Storage at -80°C is recommended for long-term stability.[1]

Q4: Can I store this compound solutions at room temperature?

It is not recommended to store this compound solutions at room temperature for extended periods due to the potential for degradation. For short-term use during an experiment, solutions should be kept on ice or in a cooled autosampler.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. These recommendations are based on best practices for deuterated internal standards and data available for the non-deuterated analog, Cethromycin.

FormStorage TemperatureDurationContainerNotes
Solid-20°CLong-termTightly sealed, light-resistantStore in a desiccator to minimize moisture exposure.
2-8°CShort-termTightly sealed, light-resistantSuitable for temporary storage upon receipt.
Stock Solution (-80°C)-80°CUp to 6 months[1]Tightly sealed, amber glass or polypropylene (B1209903) vialsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-20°C)-20°CUp to 1 month[1]Tightly sealed, amber glass or polypropylene vialsAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (or DMSO)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass or polypropylene storage vials

Procedure:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., acetonitrile) and gently swirl to dissolve the solid. A vortex mixer or brief sonication can be used to aid dissolution.

  • Dilution: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber glass or polypropylene vials. Store the aliquots at -80°C for long-term storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing in LC-MS Analysis - Inappropriate solvent for reconstitution.- Degradation of the compound.- Ensure the reconstitution solvent is compatible with the mobile phase.- Prepare fresh working solutions from a new aliquot of the stock solution.
Inaccurate or Inconsistent Quantification - Isotopic exchange (H/D exchange).- Co-elution with interfering matrix components.- Use aprotic solvents for stock solutions and minimize time in aqueous solutions.[2]- Optimize chromatographic conditions to separate this compound from interferences.
Low Signal Intensity of Internal Standard - Ion suppression from the sample matrix.- Degradation of the stock solution.- Dilute the sample to reduce matrix effects.- Prepare a fresh stock solution and working standards.
Precipitation of Compound in Solution - Exceeding the solubility limit.- Storage at an inappropriate temperature.- Ensure the concentration does not exceed the solubility in the chosen solvent.- Verify the recommended storage temperature for the solution.

Visualizations

This compound Handling and Workflow

G Figure 1. Recommended Workflow for this compound cluster_receiving Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_experiment Experimental Use receive Receive this compound Shipment inspect Inspect for Damage receive->inspect store_solid Store Solid at -20°C inspect->store_solid equilibrate Equilibrate to Room Temperature store_solid->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Aprotic Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw prepare_working Prepare Working Solution thaw->prepare_working spike Spike into Samples prepare_working->spike analyze LC-MS/MS Analysis spike->analyze

Caption: Recommended Workflow for this compound.

Cethromycin Mechanism of Action

Cethromycin is a ketolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the exit tunnel for newly synthesized peptides, thereby halting protein elongation.

G Figure 2. Simplified Mechanism of Action of Cethromycin Cethromycin Cethromycin Ribosome Bacterial 50S Ribosomal Subunit Cethromycin->Ribosome targets Binding Binding to 23S rRNA Ribosome->Binding PeptideExit Blockage of Peptide Exit Tunnel Binding->PeptideExit ProteinSynthesis Inhibition of Protein Synthesis PeptideExit->ProteinSynthesis BacterialGrowth Inhibition of Bacterial Growth ProteinSynthesis->BacterialGrowth

Caption: Simplified Mechanism of Action of Cethromycin.

References

Troubleshooting guide for Cethromycin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cethromycin quantification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for Cethromycin quantification?

A1: The most common and sensitive method for quantifying Cethromycin in biological matrices such as plasma, bronchoalveolar lavage (BAL) fluid, and alveolar cells (AC) is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][2] HPLC with fluorescence detection has also been used.[3]

Q2: What type of sample preparation is typically required for Cethromycin analysis in biological fluids?

A2: Sample preparation for Cethromycin analysis typically involves a protein precipitation or a solvent extraction step to remove interfering substances from the biological matrix.[1][2] For tissue samples, homogenization is required before extraction.

Q3: What are the typical chromatographic conditions for Cethromycin analysis?

A3: Reversed-phase chromatography is commonly employed for Cethromycin analysis. A C8 or C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with an acidic modifier like acetic or formic acid.

Q4: How is Cethromycin detected in HPLC-MS/MS methods?

A4: Cethromycin is typically detected using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For example, an ion transition of m/z 766.5→158.2 has been used for Cethromycin.

Q5: What are the expected validation parameters for a Cethromycin quantification method?

A5: A validated Cethromycin quantification method should demonstrate acceptable linearity, accuracy, precision (both intra-day and inter-day), and sensitivity (limit of detection and quantification). For instance, one method showed linearity from 1.0 to 1,000 ng/ml in plasma, with coefficients of variation for precision being less than 11% and accuracy within ±12%.

Experimental Protocols

HPLC-MS/MS Method for Cethromycin in Human Plasma, BAL, and AC

This protocol is based on a validated method for the sensitive determination of Cethromycin.

  • Sample Preparation (Solvent Extraction):

    • To a 1 mL sample (plasma, BAL supernatant, or AC suspension), add an internal standard.

    • Perform a solvent extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C8 reversed-phase column.

    • Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium acetate.

    • Flow Rate: Typically around 0.2-0.4 mL/min.

    • Run Time: Approximately 3.5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transition: Monitor the specific precursor and product ions for Cethromycin and the internal standard.

HPLC with Fluorescence Detection for Cethromycin in Murine Serum

This protocol is based on a method used for pharmacokinetic studies in mice.

  • Sample Preparation:

    • Spike control murine serum with Cethromycin standards and an internal standard.

    • Perform a protein precipitation or liquid-liquid extraction.

    • Collect the supernatant or organic layer for analysis.

  • Chromatographic Conditions:

    • Column: Alltech Nucleosil 100 C18 (10-μm pore size, 4.6 mm by 25 cm).

    • Mobile Phase: A mixture of aqueous buffers (0.01 M tetramethylammonium (B1211777) hydroxide (B78521) in 0.05 M KH2PO4, pH 6.0) and acetonitrile-methanol (100/90/10 vol/vol/vol).

    • Flow Rate: 1.0 ml/min.

  • Fluorescence Detection:

    • Excitation Wavelength: 324 nm.

    • Emission Wavelength: 364 nm.

Data Presentation

Table 1: HPLC-MS/MS Method Validation Parameters for Cethromycin Quantification

MatrixLinearity Range (ng/mL)Intraday and Interday Coefficient of Variation (%)Accuracy Range (%)
Plasma1.0 - 1,0002.51 - 10.5-8.89 to 12.0
BAL Supernatants0.2 - 2002.74 - 8.92-5.67 to 11.6
AC Suspensions0.2 - 2002.08 - 9.58-0.229 to 11.9

Troubleshooting Guide

Q: Why am I observing poor peak shape (e.g., tailing or fronting) for Cethromycin?

A: Poor peak shape for Cethromycin, a basic compound, can arise from several factors:

  • Secondary Interactions: Cethromycin may interact with residual silanol (B1196071) groups on the silica-based column packing, leading to peak tailing.

    • Solution:

      • Adjust the mobile phase pH to be 2 pH units away from the pKa of Cethromycin.

      • Use a highly end-capped column or a column specifically designed for basic compounds.

      • Add a small amount of a competing base, like triethylamine, to the mobile phase (note: this may not be suitable for MS detection).

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q: My Cethromycin signal intensity is low and inconsistent, especially in plasma samples. What could be the cause?

A: Low and variable signal intensity, particularly in complex matrices, often points to matrix effects in the mass spectrometer source.

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting endogenous components from the plasma can interfere with the ionization of Cethromycin.

    • Solution:

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Optimize Chromatography: Modify the chromatographic gradient to separate Cethromycin from the matrix components that are causing ion suppression.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with Cethromycin and experience the same matrix effects, thus providing more accurate quantification.

      • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Q: I am seeing carryover of Cethromycin in my blank injections after a high concentration sample. How can I resolve this?

A: Carryover can be a common issue with macrolide and ketolide antibiotics due to their potential for adsorption.

  • Adsorption to HPLC Components: Cethromycin may adsorb to surfaces in the autosampler, injector, or column.

    • Solution:

      • Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base can be effective.

      • Injector and Loop Cleaning: Flush the injector and sample loop thoroughly between injections.

      • Column Wash: Implement a high-organic wash step at the end of each chromatographic run to elute any strongly retained compounds.

Q: My Cethromycin appears to be degrading during sample storage and processing. What stability issues should I be aware of?

A: Like many antibiotics, Cethromycin stability can be affected by temperature, pH, and repeated freeze-thaw cycles.

  • Analyte Instability:

    • Solution:

      • Storage Conditions: Store stock solutions and biological samples at -70°C or lower for long-term stability. For short-term storage, maintain samples at 4°C and process them as quickly as possible.

      • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

      • pH Effects: Be mindful of the pH of your sample and extraction solutions, as highly acidic or basic conditions can potentially degrade Cethromycin.

Visualizations

Experimental_Workflow Figure 1. Cethromycin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, BAL, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or Solvent Extraction Add_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate HPLC HPLC Separation (C8/C18 Column) Evaporate->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Figure 1. Cethromycin Quantification Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting Logic for Cethromycin Analysis Problem Problem Encountered (e.g., Poor Peak Shape, Low Signal) Check_Chroma Review Chromatogram Problem->Check_Chroma Peak_Shape Poor Peak Shape? Check_Chroma->Peak_Shape Signal_Intensity Low/Inconsistent Signal? Check_Chroma->Signal_Intensity Carryover Carryover Observed? Check_Chroma->Carryover Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Also Yes Matrix_Effects Suspect Matrix Effects Signal_Intensity->Matrix_Effects Yes Adsorption Suspect Adsorption Carryover->Adsorption Yes Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Change_Column Use End-capped Column Tailing->Change_Column Reduce_Load Reduce Sample Load Fronting->Reduce_Load Improve_Cleanup Improve Sample Cleanup (SPE) Matrix_Effects->Improve_Cleanup Optimize_LC Optimize Chromatography Matrix_Effects->Optimize_LC Use_SIL_IS Use Stable Isotope IS Matrix_Effects->Use_SIL_IS Optimize_Wash Optimize Autosampler Wash Adsorption->Optimize_Wash Column_Wash Add Column Wash Step Adsorption->Column_Wash

Figure 2. Troubleshooting Logic for Cethromycin Analysis

References

Navigating Matrix Effects in Cethromycin Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting and managing matrix effects in the quantitative analysis of Cethromycin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with its stable isotope-labeled internal standard, Cethromycin-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Cethromycin LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a biological sample (e.g., plasma, bronchoalveolar lavage fluid) other than Cethromycin and its internal standard, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally identical to Cethromycin, with the exception of six hydrogen atoms being replaced by deuterium. This near-identical physicochemical property ensures that this compound co-elutes with Cethromycin during chromatography and experiences the same degree of ion suppression or enhancement. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if the absolute signals of both compounds fluctuate due to matrix effects, thereby providing a more accurate and reliable measurement.

Q3: What are the common causes of matrix effects in Cethromycin bioanalysis?

A3: The primary causes of matrix effects in biological samples are endogenous components such as phospholipids, salts, and proteins that may be co-extracted with Cethromycin. Inadequate sample preparation or chromatographic separation can lead to the co-elution of these interfering substances with the analyte, resulting in ion suppression or enhancement.

Q4: How can I assess the presence and magnitude of matrix effects in my Cethromycin assay?

A4: The two most common methods for evaluating matrix effects are:

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of Cethromycin in a blank matrix extract that has been spiked with the analyte to the peak area of Cethromycin in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement.

  • Post-Column Infusion: This is a qualitative technique where a constant flow of Cethromycin and its internal standard is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any fluctuation in the baseline signal at the retention time of Cethromycin indicates the presence of matrix effects.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no Cethromycin/Cethromycin-d6 signal Ion Suppression1. Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components. Consider alternative extraction techniques like solid-phase extraction (SPE) if using liquid-liquid extraction (LLE). 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different analytical column to achieve better separation of Cethromycin from matrix interferences. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Inconsistent and irreproducible results Variable Matrix Effects between samples1. Ensure Consistent Sample Preparation: Meticulously follow the same sample preparation protocol for all samples, standards, and QCs. 2. Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples. 3. Verify Internal Standard Performance: Ensure this compound is co-eluting with Cethromycin and that its response is consistent across different matrix lots.
High variability in this compound response Inconsistent addition of internal standard or degradation1. Check Pipetting Accuracy: Verify the accuracy and precision of the pipette used to add the this compound solution. 2. Assess Stability: Evaluate the stability of this compound in the stock solution and in the biological matrix under the storage and processing conditions.
Peak tailing or splitting for Cethromycin and this compound Column degradation or contamination1. Implement a Column Wash: Use a strong solvent to wash the column and remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants. 3. Replace the Column: If the peak shape does not improve, the column may need to be replaced.

Data Presentation

Table 1: Quantitative Analysis of Cethromycin in Human Plasma

ParameterCethromycinThis compoundAcceptance Criteria
Matrix Effect (%) Data not available in the public domainData not available in the public domain85% - 115%
Recovery (%) Data not available in the public domainData not available in the public domainConsistent and reproducible
Intra-day Precision (%CV) Data not available in the public domain-≤ 15%
Inter-day Precision (%CV) Data not available in the public domain-≤ 15%

Disclaimer: The specific quantitative data for matrix effect, recovery, and precision for the analysis of Cethromycin using this compound as an internal standard is not publicly available in the cited literature. The acceptance criteria are based on general regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Key Experiment: Quantification of Cethromycin in Human Plasma by LC-MS/MS

This protocol is based on the validated method described by Ji et al. in the Journal of Chromatographic Science, 2003.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma, add a known amount of this compound internal standard solution.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50% acetonitrile (B52724) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C8 reversed-phase column.

  • Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium (B1175870) acetate.

  • Flow Rate: Not specified in the abstract.

  • Injection Volume: Not specified in the abstract.

  • MS System: Tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Retention Times

  • Cethromycin: Approximately 2.0 minutes.

  • Internal Standard (this compound): Approximately 2.7 minutes.

Total Run Time: 3.5 minutes.

Mandatory Visualization

Troubleshooting Workflow for Matrix Effects in Cethromycin Analysis cluster_start cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_validation Validation start Start: Inconsistent or Inaccurate Cethromycin Quantification assess_me Assess Matrix Effects (Post-Extraction Spike or Post-Column Infusion) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, different LLE solvent) me_present->optimize_sp Yes check_is Verify Internal Standard Performance (Co-elution with Cethromycin) me_present->check_is No optimize_lc Optimize Chromatography (e.g., gradient, column chemistry) optimize_sp->optimize_lc optimize_lc->check_is revalidate Re-evaluate Matrix Effects and Method Performance check_is->revalidate pass Method Passes Validation revalidate->pass Pass fail Method Fails Validation revalidate->fail Fail fail->optimize_sp

Caption: Troubleshooting workflow for addressing matrix effects in Cethromycin analysis.

Experimental Workflow for Cethromycin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (0.5 mL) add_is 2. Add this compound Internal Standard plasma->add_is lle 3. Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle evap 4. Evaporation lle->evap reconstitute 5. Reconstitution (50% Acetonitrile) evap->reconstitute injection 6. Injection into LC-MS/MS reconstitute->injection separation 7. Chromatographic Separation (C8 Reversed-Phase Column) injection->separation detection 8. MS/MS Detection (ESI+, MRM) separation->detection integration 9. Peak Integration detection->integration quantification 10. Quantification (Ratio of Cethromycin/Cethromycin-d6) integration->quantification

Caption: Step-by-step experimental workflow for the analysis of Cethromycin.

References

Technical Support Center: Optimizing Cethromycin-d6 Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the High-Performance Liquid Chromatography (HPLC) analysis of Cethromycin-d6, focusing on improving peak shape and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing) for this compound?

A1: Cethromycin, being a basic compound, is prone to peak tailing in reversed-phase HPLC.[1] The primary causes include:

  • Secondary Interactions: Interaction between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing material is a major contributor to peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in multiple ionization states, leading to broadened or tailing peaks.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.

  • Extra-column Effects: Dead volume in the HPLC system, such as from excessively long tubing, can cause peak broadening and tailing.

Q2: How can I improve the sensitivity of my this compound analysis?

A2: Enhancing sensitivity involves maximizing the signal-to-noise ratio. Key strategies include:

  • Optimize Mobile Phase Composition: Using mobile phase additives that promote better ionization in the mass spectrometer source, such as formic acid or ammonium (B1175870) formate, can significantly boost signal intensity.

  • Method Optimization: Employing smaller particle size columns and reducing the column's internal diameter can lead to sharper, more intense peaks.[2]

  • Sample Preparation: Implementing a robust sample clean-up procedure, such as solid-phase extraction (SPE), can reduce matrix effects and background noise, thereby improving the signal-to-noise ratio.

  • Mass Spectrometry Parameters: Fine-tuning the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, and temperature) is crucial for maximizing the ionization efficiency of this compound.

Q3: What type of HPLC column is best suited for this compound analysis?

A3: For the analysis of macrolide antibiotics like Cethromycin, a C8 or C18 reversed-phase column is commonly used.[3][4] To minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping. These columns have a lower concentration of residual silanol groups, reducing the potential for secondary interactions.

Q4: What are the key physicochemical properties of Cethromycin that I should consider for method development?

A4: Understanding the properties of Cethromycin is crucial for developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC42H59N3O10
Molecular Weight765.9 g/mol
pKa (Strongest Basic)8.61
logP4.6 - 5.75
Water Solubility0.00489 mg/mL

Its basic nature (pKa 8.61) indicates that mobile phase pH will significantly impact its retention and peak shape. The high logP value suggests good retention on reversed-phase columns.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

cluster_Troubleshooting Troubleshooting Peak Tailing Start Observe Peak Tailing for This compound Check_pH Is mobile phase pH 2-3 units below pKa (8.61)? Start->Check_pH Adjust_pH Adjust mobile phase pH to ~2.5-4 with formic or acetic acid. Check_pH->Adjust_pH No Check_Column Are you using a high-purity, end-capped C8 or C18 column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Select_Column Switch to a modern, end-capped column to minimize silanol interactions. Check_Column->Select_Column No Check_Modifier Is a mobile phase modifier (e.g., ammonium acetate) being used? Check_Column->Check_Modifier Yes Select_Column->Check_Modifier Add_Modifier Add a competing base or salt (e.g., 5-10 mM ammonium acetate) to the mobile phase. Check_Modifier->Add_Modifier No Check_Overload Is the peak shape improved at lower concentrations? Check_Modifier->Check_Overload Yes Add_Modifier->Check_Overload Reduce_Concentration Reduce sample concentration or injection volume. Check_Overload->Reduce_Concentration Yes Check_System Review system for dead volume (e.g., long tubing, poor connections). Check_Overload->Check_System No Reduce_Concentration->Check_System Resolved Peak Shape Improved Check_System->Resolved

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Issue 2: Low Sensitivity

This guide outlines steps to take when encountering low signal intensity for this compound.

cluster_Sensitivity Improving Sensitivity Start Low Sensitivity for This compound Optimize_MS Have MS source parameters been optimized? Start->Optimize_MS Tune_MS Tune source parameters (capillary voltage, gas flow, temperature) for this compound. Optimize_MS->Tune_MS No Check_MobilePhase Is the mobile phase LC-MS compatible (volatile)? Optimize_MS->Check_MobilePhase Yes Tune_MS->Check_MobilePhase Change_MobilePhase Replace non-volatile buffers with volatile additives like formic acid or ammonium formate. Check_MobilePhase->Change_MobilePhase No Check_SamplePrep Is there a sample clean-up step being used? Check_MobilePhase->Check_SamplePrep Yes Change_MobilePhase->Check_SamplePrep Implement_SPE Implement Solid-Phase Extraction (SPE) to reduce matrix effects. Check_SamplePrep->Implement_SPE No Check_ColumnDimensions Are you using a standard 4.6 mm ID column? Check_SamplePrep->Check_ColumnDimensions Yes Implement_SPE->Check_ColumnDimensions Use_NarrowBore Consider a smaller ID column (e.g., 2.1 mm) to increase concentration at the detector. Check_ColumnDimensions->Use_NarrowBore Yes Resolved Sensitivity Improved Check_ColumnDimensions->Resolved No Use_NarrowBore->Resolved

Caption: Workflow for enhancing the sensitivity of this compound analysis.

Quantitative Data Summary

The following tables summarize the expected impact of key chromatographic parameters on peak shape and sensitivity for this compound, based on typical behavior of macrolide antibiotics.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
7.0> 2.0At neutral pH, residual silanols are ionized, leading to strong secondary interactions with the basic analyte.
4.51.5 - 2.0Partial protonation of the analyte and silanols; tailing is reduced but may still be present.
2.51.0 - 1.5At low pH, silanol groups are fully protonated, minimizing secondary interactions and resulting in improved peak symmetry.

Table 2: Impact of Mobile Phase Additives on Sensitivity (LC-MS)

AdditiveExpected Signal IntensityRationale
None (Organic/Water only)LowInefficient ionization in the MS source.
0.1% Formic AcidHighPromotes protonation of the analyte, leading to enhanced signal in positive ion mode ESI-MS.
5-10 mM Ammonium Acetate (B1210297)Moderate to HighActs as a volatile buffer and can improve peak shape and ionization efficiency.
0.1% Trifluoroacetic Acid (TFA)Very LowWhile it can improve peak shape, TFA is a strong ion-pairing agent that can cause significant signal suppression in ESI-MS.

Experimental Protocols

Recommended LC-MS/MS Method for this compound

This protocol is based on a validated method for the determination of Cethromycin in biological matrices.

1. Chromatographic Conditions:

  • HPLC System: An HPLC system capable of delivering accurate gradients at flow rates suitable for the chosen column.

  • Column: A C8 reversed-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5mM ammonium acetate in water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 10 µL.

  • Internal Standard: A structurally similar compound, if available, that does not interfere with this compound. A common approach is to use a stable isotope-labeled analog of a related compound.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 782.5 → Product ion (Q3) m/z 168 (This is a predicted transition based on the fragmentation of Cethromycin, and should be optimized).

    • Cethromycin (for reference): Precursor ion (Q1) m/z 776 → Product ion (Q3) m/z 168.

  • Source Parameters: These should be optimized for the specific instrument but can be started with the following typical values:

    • Capillary Voltage: 1.5 - 3.5 kV.

    • Desolvation Temperature: 400°C.

    • Cone Voltage: 55 V.

    • Collision Energy: 44 eV.

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add the internal standard solution.

  • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

This comprehensive guide provides a starting point for troubleshooting and optimizing the HPLC analysis of this compound. For specific issues, it is always recommended to consult the instrument and column manufacturer's guidelines.

References

Cethromycin-d6 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for researchers, this Technical Support Center provides comprehensive guidance on the degradation and stability of Cethromycin-d6. As a deuterated ketolide antibiotic, this compound is primarily used as an internal standard in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ensuring its stability and integrity is paramount for generating accurate and reproducible experimental data.

This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to address common challenges encountered during the handling, storage, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled version of Cethromycin, a ketolide antibiotic. The 'd6' signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612). This modification makes it an ideal internal standard for quantitative analysis, particularly in LC-MS/MS assays, where it helps correct for variations during sample preparation and analysis.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound solid should be stored in a tightly sealed container, protected from light and moisture, in a freezer at -20°C or -80°C. Stock solutions should be prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol), aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -80°C. Under these conditions, stock solutions can be expected to be stable for several months.

Q3: How does the stability of Cethromycin compare to older macrolides like Erythromycin (B1671065)?

A3: Cethromycin is a ketolide, a class of antibiotics designed for greater stability in acidic conditions compared to traditional macrolides. The key structural difference is the replacement of the L-cladinose sugar with a 3-keto group, which prevents the intramolecular degradation that occurs with erythromycin in gastric acid. This enhanced acid stability can be beneficial during sample extraction from acidic biological matrices.

Q4: What are the primary degradation pathways for ketolide antibiotics?

A4: Like other macrolides, ketolides can degrade through several pathways:

  • Hydrolysis: The large lactone ring and other functional groups can be susceptible to hydrolysis under strongly acidic or basic pH conditions.

  • Oxidation: The dimethylamino group on the desosamine (B1220255) sugar is a common site for oxidation, which can lead to the formation of N-oxide and N-desmethyl metabolites.

  • Photolysis: Exposure to UV or strong visible light can cause degradation.

  • Thermal Stress: High temperatures can accelerate chemical degradation.

Troubleshooting Guides

Q5: I am observing poor peak shapes (tailing, fronting, or splitting) for this compound in my LC-MS/MS analysis. What are the potential causes?

A5: Poor peak shape can result from several factors related to your chromatography setup.

  • Column Issues: The column may be contaminated or have a void at the inlet. Consider flushing the column or replacing it.

  • Injection Solvent vs. Mobile Phase: If your injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.

  • Secondary Interactions: The analyte may be having secondary interactions with the stationary phase. Modifying the mobile phase pH or adding a different modifier may help.

Q6: The signal intensity of my this compound internal standard is inconsistent across my sample batch. Why is this happening?

A6: A variable internal standard signal can point to several issues:

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to every sample and standard.

  • Ion Suppression/Enhancement: Matrix effects from complex samples (e.g., plasma, urine) can affect the ionization of the internal standard. This effect may vary from sample to sample.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to fluctuating signal intensities. Regular cleaning and maintenance are crucial.

Q7: I am seeing a chromatographic separation between Cethromycin and its deuterated standard, this compound. Is this a problem?

A7: Yes, this can be a significant problem. While deuterated standards are chemically similar to the analyte, the increased mass can sometimes lead to slightly earlier elution from a chromatography column. If this separation occurs in a region where ion suppression is changing rapidly, the analyte and the internal standard will be affected differently, compromising quantitative accuracy.

  • Troubleshooting:

    • Modify Chromatography: Adjust the mobile phase gradient to be shallower, which can help co-elution.

    • Evaluate Columns: The degree of separation can be dependent on the column chemistry and manufacturer.

    • Consider a ¹³C-labeled Standard: If available, carbon-13 labeled standards are less prone to chromatographic shifts than deuterium-labeled ones.

Q8: Could the deuterium atoms on this compound be exchanging with hydrogen atoms from my solvent or sample (H/D back-exchange)?

A8: H/D back-exchange is a potential issue if the deuterium labels are on labile sites, such as hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyls. This would convert the internal standard to a lighter form, leading to inaccurate quantification.

  • How to Check:

    • Incubate this compound in a blank sample matrix under the same conditions as your full sample preparation procedure (time, temperature, pH).

    • Analyze the sample by LC-MS/MS.

    • Monitor for any increase in the signal of the non-deuterated Cethromycin. A significant increase suggests that back-exchange is occurring.

Data Presentation

The following table summarizes degradation data from forced degradation studies performed on clarithromycin, a structurally related macrolide antibiotic. This provides insight into the potential stability of ketolides under various stress conditions.

Stress ConditionReagent/DetailsTemperatureDurationDegradation (%)Reference
Acid Hydrolysis 0.1 M HClRoom Temp24 hr5.08%
Base Hydrolysis 0.1 M NaOHRoom Temp24 hr96%
Oxidation 3% H₂O₂Room Temp24 hr32.14%
Neutral Hydrolysis WaterRoom Temp24 hr3.42%
Thermal Hot Air Oven40°C4 hrNot specified
Photolytic UV LightRoom Temp4 hrNot specified

Note: The high degradation in basic conditions highlights a key vulnerability for this class of molecules.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation or stress testing study to identify potential degradation products and assess the stability-indicating nature of an analytical method, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Keep the mixture at room temperature for 24 hours.

    • After incubation, neutralize the solution with 1 mL of 1.0 M NaOH. Dilute to a final concentration of 10 µg/mL with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 1 mL of 1.0 M HCl and dilute to 10 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 7 days, protected from light.

    • Dilute to 10 µg/mL for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 60°C for 7 days.

    • After exposure, prepare a 10 µg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a 10 µg/mL solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Protocol 2: Assessment of Isotopic Stability (H/D Back-Exchange)

This protocol is designed to determine if deuterium atoms are exchanging with protons from the sample matrix.

  • Sample Preparation:

    • Set A (Control): Prepare a solution of non-deuterated Cethromycin in the sample matrix (e.g., blank plasma) at a known concentration.

    • Set B (Test): Spike this compound into the same blank sample matrix at a concentration equivalent to that used in your analytical method.

  • Incubation: Incubate both sets of samples under the exact conditions and duration of your routine sample preparation and analysis workflow (e.g., 2 hours at room temperature).

  • Extraction: Process both sets of samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS.

  • Data Evaluation:

    • Monitor the mass transition for the non-deuterated Cethromycin in both sets.

    • Compare the peak area of the non-deuterated Cethromycin in Set B to that in Set A. A statistically significant increase in the signal for the non-deuterated analyte in Set B indicates that H/D back-exchange has occurred.

Mandatory Visualizations

Troubleshooting Workflow for Deuterated Internal Standards start Inaccurate or Variable Quantitative Results check_purity Check IS Purity (Isotopic & Chemical) start->check_purity check_coelution Verify Analyte/IS Co-elution start->check_coelution check_exchange Test for H/D Back-Exchange start->check_exchange impurity Impurity Detected check_purity->impurity Yes end Accurate Results check_purity->end No separation Separation Observed check_coelution->separation Yes check_coelution->end No exchange_pos Exchange Occurring check_exchange->exchange_pos Yes check_exchange->end No action_purity Source New IS Lot or Purify impurity->action_purity action_coelution Modify Chromatography (Gradient, Column) separation->action_coelution action_exchange Change Solvent pH or Use ¹³C IS exchange_pos->action_exchange action_purity->end action_coelution->end action_exchange->end

Caption: Troubleshooting workflow for deuterated internal standards.

Potential Degradation Pathways for a Ketolide ketolide Cethromycin (Ketolide Structure) hydrolysis Hydrolysis (Lactone Ring Opening) ketolide->hydrolysis Strong Acid/Base oxidation Oxidation (at Dimethylamino Group) ketolide->oxidation Oxidizing Agent (e.g., H₂O₂) photolysis Photodegradation ketolide->photolysis UV/Visible Light prod_hydrolysis Hydrolyzed Product hydrolysis->prod_hydrolysis prod_n_oxide N-Oxide Product oxidation->prod_n_oxide prod_n_desmethyl N-Desmethyl Product oxidation->prod_n_desmethyl prod_photo Photodegradants photolysis->prod_photo

Caption: Potential degradation pathways for a ketolide antibiotic.

Experimental Workflow for Stability Assessment start Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Prepare Unstressed Control start->control analysis Analyze All Samples (LC-MS/MS) stress->analysis control->analysis data Compare Stressed vs. Control: - % Degradation - Appearance of New Peaks analysis->data conclusion Determine Stability Profile & Degradation Products data->conclusion

Caption: Experimental workflow for stability assessment.

Disclaimer: This information is intended for research and development professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and protocols. The degradation data and pathways are based on related compounds and should be confirmed experimentally for this compound.

pH effects on the stability of Cethromycin-d6 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the pH effects on the stability of Cethromycin-d6 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound solutions at different pH values?

Q2: How should I prepare and store my this compound stock solutions?

A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality solvent such as DMSO or ethanol. For long-term storage, aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[6] When preparing aqueous working solutions, it is best to use a buffer within the optimal pH range immediately before the experiment.

Q3: What are the potential degradation products of this compound in solution?

A3: Specific degradation products of this compound resulting from pH-induced instability in solution are not well-documented in publicly available literature. In vivo metabolism studies of Cethromycin (B1668416) have identified an inactive N-desmethyl metabolite as a major product.[7][8] It is plausible that hydrolysis of the macrolactone ring or modifications to the side chains could occur under harsh pH conditions.

Q4: My experimental results are inconsistent. Could the pH of my this compound solution be the cause?

A4: Yes, inconsistent results can be a symptom of compound instability. If the pH of your experimental medium is outside the optimal range for this compound, the compound may be degrading over the course of your experiment, leading to variability in the effective concentration. It is crucial to control and monitor the pH of your solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Potency in Aqueous Solution pH-induced Degradation: The pH of your aqueous solution may be too acidic or too basic, causing the this compound to degrade.1. Verify pH: Measure the pH of your solution. 2. Adjust pH: If necessary, use a suitable buffer to maintain the pH in the neutral to slightly acidic range. 3. Fresh Preparations: Prepare fresh working solutions immediately before use.
Precipitation of this compound Poor Solubility: The solubility of this compound may be pH-dependent. Changes in pH could reduce its solubility, leading to precipitation.1. Check Solubility Profile: If available, consult the solubility data for Cethromycin at different pH values. 2. Use Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer to improve solubility. 3. Adjust pH: Test the solubility at different pH values to find an optimal range.
Variable LC-MS/MS Results On-Column Degradation: If the mobile phase of your chromatography system is at an inappropriate pH, it could cause degradation of the analyte on the column.1. Optimize Mobile Phase: Ensure the pH of your mobile phase is compatible with this compound stability. A neutral or slightly acidic mobile phase is often a good starting point for ketolides. 2. Control Temperature: Run the autosampler and column at a controlled, cool temperature to minimize degradation.

Quantitative Data Summary

While specific degradation kinetics for this compound are not available, the following table provides an estimated stability profile based on the known characteristics of ketolides. This table is for guidance and should be supplemented with in-house stability studies.

pH RangeExpected StabilityNotes
< 4 Moderate to Good Ketolides are designed for improved acid stability compared to macrolides.[1][2][4] However, very strong acidic conditions should still be avoided for long-term storage.
4 - 7 Good to Excellent This is generally considered the optimal pH range for the stability of many macrolide and ketolide antibiotics.
7 - 9 Moderate to Good While stable, increased pH may accelerate certain degradation pathways over extended periods. Cellular uptake has been shown to be higher at basic pH.[5]
> 9 Poor to Moderate Strongly basic conditions are likely to cause hydrolysis of the lactone ring and other degradation reactions.

Experimental Protocols

Protocol: pH Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound in solutions of varying pH.

1. Materials:

2. Preparation of Buffer Solutions:

  • Prepare 100 mM buffer solutions at pH 3, 5, 7, and 9.
  • Filter the buffers through a 0.22 µm filter before use.

3. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or DMSO.

4. Sample Preparation for Stability Study:

  • For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 10 µg/mL.
  • Prepare a "time zero" sample by immediately analyzing an aliquot of each pH solution.
  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

5. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
  • If necessary, quench the degradation by adding an equal volume of mobile phase and mixing.
  • Analyze the samples by a validated stability-indicating HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 5) is a common starting point.
  • Monitor the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
  • Plot the percentage remaining versus time for each pH condition to determine the degradation rate.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_outcome Outcome Start Inconsistent Experimental Results CheckpH Is the solution pH controlled? Start->CheckpH CheckStorage How was the stock solution stored? CheckpH->CheckStorage Yes BufferSolution Use a buffered solution in the optimal pH range. CheckpH->BufferSolution No CheckPreparation Was the working solution freshly prepared? CheckStorage->CheckPreparation Properly AliquotStock Aliquot stock solutions and store at -80°C. CheckStorage->AliquotStock Improperly PrepareFresh Prepare working solutions immediately before use. CheckPreparation->PrepareFresh No FurtherInvestigation Further Investigation Needed CheckPreparation->FurtherInvestigation Yes Resolution Problem Resolved BufferSolution->Resolution AliquotStock->Resolution PrepareFresh->Resolution

Caption: Troubleshooting workflow for this compound solution stability issues.

DegradationPathway cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 9) cluster_neutral Neutral Conditions (pH 4-7) Cethromycin This compound AcidDegradation Potential Hydrolysis of Glycosidic Bonds Cethromycin->AcidDegradation Slow Degradation BaseDegradation Lactone Ring Hydrolysis Cethromycin->BaseDegradation Faster Degradation Stable Relatively Stable Cethromycin->Stable

Caption: Potential degradation pathways for this compound under different pH conditions.

References

Technical Support Center: Overcoming Analytical Challenges with Cethromycin-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered when using Cethromycin-d6 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Cethromycin, a ketolide antibiotic. It is used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Cethromycin in biological matrices.[1][2] Because it has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the unlabeled Cethromycin by the mass spectrometer. Its chemical and physical properties are nearly identical to Cethromycin, allowing it to mimic the behavior of the analyte during sample extraction, chromatography, and ionization, thus compensating for variability in these steps and improving the accuracy and precision of the analysis.[1][2]

Q2: What are the key considerations for the storage and handling of this compound?

To ensure the stability and integrity of this compound, proper storage and handling are crucial. Stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[3] It is important to prevent the exchange of deuterium atoms with protons from the environment, a phenomenon known as isotopic exchange. This can be minimized by using aprotic solvents for stock solutions and avoiding acidic or basic conditions where possible. Working solutions should be prepared fresh as needed to reduce the risk of degradation or adsorption to container walls.

Q3: What are the potential causes of poor peak shape for this compound?

Poor or inconsistent peak shapes for this compound can arise from several factors. Chromatographic issues such as a degraded or contaminated analytical column, or a suboptimal mobile phase composition can be a cause. Degradation of the internal standard itself due to improper storage or handling is another possibility. Additionally, problems with the autosampler injector, like a partial clog, can lead to distorted peaks.

Q4: How can I minimize matrix effects when analyzing Cethromycin in complex biological samples?

Matrix effects, the suppression or enhancement of ionization by components in the sample matrix, are a common challenge in LC-MS/MS bioanalysis. To minimize these effects, optimizing the sample preparation method is key. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation. Diluting the sample extract before injection can also help mitigate matrix effects. Furthermore, optimizing chromatographic conditions to achieve good separation between Cethromycin, this compound, and matrix components is crucial.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the analysis of Cethromycin using this compound as an internal standard.

Problem 1: Low or Inconsistent this compound Signal

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Degradation of Internal Standard 1. Prepare a fresh working solution of this compound from the stock solution. 2. If the issue persists, prepare a new stock solution from the neat material. 3. Verify the storage conditions (temperature, light exposure) of the stock solution.
Improper Sample Preparation 1. Review the sample preparation protocol for consistency and accuracy in pipetting and dilutions. 2. Ensure complete protein precipitation or efficient solid-phase extraction. 3. Evaluate the stability of this compound in the sample matrix under the experimental conditions.
Mass Spectrometer Issues 1. Check the mass spectrometer tuning and calibration. 2. Clean the ion source and ensure optimal spray conditions. 3. Verify the multiple reaction monitoring (MRM) transitions and collision energies for this compound.
Matrix Effects 1. Perform a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement. 2. Optimize the sample cleanup procedure to remove more matrix interferences. 3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.
Problem 2: Shift in this compound Retention Time

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Chromatographic Column Issues 1. Ensure the column is properly equilibrated with the mobile phase before injection. 2. Check for column contamination or degradation; if necessary, wash or replace the column. 3. Verify the column temperature is stable and at the set point.
Mobile Phase Inconsistency 1. Prepare fresh mobile phase, ensuring accurate composition and pH. 2. Degas the mobile phase to prevent air bubbles in the system.
Isotope Effect A slight shift in retention time between the deuterated internal standard and the non-deuterated analyte can sometimes occur. As long as the peak is correctly integrated and does not co-elute with interferences, this should not affect quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of Cethromycin from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., at 500 ng/mL).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Cethromycin

This is an example of a typical LC-MS/MS method for the analysis of Cethromycin.

  • Liquid Chromatography:

    • Column: C8 reversed-phase, 2.1 x 50 mm, 3.5 µm particle size.

    • Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium (B1175870) acetate (B1210297) in water.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cethromycin: m/z 776 -> 168

      • This compound: m/z 782 -> 168 (hypothetical, assuming 6 deuterium atoms on a non-fragmenting part of the molecule)

    • Desolvation Gas Temperature: 400°C.

    • Cone Voltage: 55 V.

    • Capillary Voltage: 1.5 kV.

Quantitative Data Summary

The following tables present representative data for the validation of an analytical method for Cethromycin using this compound as an internal standard.

Table 1: Calibration Curve for Cethromycin in Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy% CV
10.012 ± 0.001102.58.3
50.058 ± 0.00498.76.9
200.235 ± 0.015101.26.4
1001.189 ± 0.06199.15.1
5005.972 ± 0.251100.34.2
200023.851 ± 0.89599.43.8

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)% Accuracy% Precision (CV)
Low32.95 ± 0.1898.36.1
Medium150153.6 ± 7.21102.44.7
High15001489.5 ± 55.1199.33.7

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the analysis of Cethromycin using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: A typical experimental workflow for the quantification of Cethromycin.

troubleshooting_workflow node_action node_action start Inconsistent Results? check_is Check Internal Standard Signal start->check_is is_ok IS Signal Consistent? check_is->is_ok check_retention Check Retention Time is_ok->check_retention Yes action_is Prepare fresh IS Check MS tuning is_ok->action_is No retention_ok Retention Time Stable? check_retention->retention_ok check_matrix Evaluate Matrix Effects retention_ok->check_matrix Yes action_retention Check column & mobile phase retention_ok->action_retention No matrix_ok Matrix Effects Acceptable? check_matrix->matrix_ok review_protocol Review Sample Prep Protocol matrix_ok->review_protocol Yes action_matrix Optimize sample cleanup Adjust chromatography matrix_ok->action_matrix No final_check Review Integration & Calculation review_protocol->final_check

Caption: A troubleshooting decision tree for inconsistent analytical results.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Cethromycin using LC-MS/MS with Cethromycin-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the state-of-the-art Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, utilizing a deuterated internal standard (Cethromycin-d6), against alternative High-Performance Liquid Chromatography (HPLC) techniques for the quantification of the ketolide antibiotic, Cethromycin (B1668416), in biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing.

"Gold Standard" Method: LC-MS/MS with this compound

The LC-MS/MS method provides high sensitivity and specificity for the determination of Cethromycin in complex biological samples such as plasma, bronchoalveolar lavage (BAL) fluid, and alveolar cells.[1][2] The use of a deuterated internal standard, this compound, which co-elutes with the analyte but is distinguished by its mass, is crucial for correcting any analytical variations.

Experimental Protocol: LC-MS/MS

Sample Preparation: A solvent extraction step is employed for the preparation of samples.[1][2]

  • To 0.5 mL of plasma, an internal standard solution (this compound) is added.

  • The sample is then extracted with 3 mL of methyl t-butyl ether.

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in 50% acetonitrile (B52724) prior to injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: C8 reversed-phase stationary phase[1][2]

  • Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5mM ammonium (B1175870) acetate[1][2]

  • Flow Rate: Isocratic elution

  • Total Run Time: 3.5 minutes[1][2]

Mass Spectrometry Conditions:

  • Detection: Electrospray ionization (ESI) in the positive ion mode, using multiple reaction monitoring (MRM)[1][2]

  • Mass Transitions:

    • Cethromycin: m/z 776 → 168[2]

    • Internal Standard (likely this compound): m/z 853.5 → 168[2]

  • Collision Energy: 44 eV for both Cethromycin and the internal standard[2]

Performance Characteristics of the LC-MS/MS Method

The following table summarizes the quantitative performance data for the LC-MS/MS method for the analysis of Cethromycin in various biological matrices.[2]

Validation ParameterPlasmaBAL SupernatantAlveolar Cells
Linearity Range 1 - 1000 ng/mL0.2 - 200 ng/mL0.2 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][2]0.2 ng/mL[1][2]0.2 ng/mL[1][2]
Intra-day Precision (%RSD) 2.51 - 10.5%2.74 - 8.92%2.08 - 9.58%
Inter-day Precision (%RSD) Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Bias) -8.89 - 12.0%-5.67 - 11.6%-0.229 - 11.9%
Absolute Recovery >85%>85%>85%

Alternative Method: High-Performance Liquid Chromatography (HPLC)

An alternative to the highly sensitive LC-MS/MS method is HPLC with fluorescence or ultraviolet (UV) detection. While generally less sensitive and specific than LC-MS/MS, HPLC methods can be a cost-effective alternative for certain applications. For macrolide antibiotics like Cethromycin, which may lack a strong UV chromophore, fluorescence detection can offer improved sensitivity over UV detection.

General Experimental Protocol: HPLC with Fluorescence/UV Detection

Sample Preparation: Sample preparation for HPLC analysis typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances from the biological matrix.

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Detection: Fluorescence detector (requires a fluorescent molecule or derivatization) or a UV detector.

Performance Characteristics of a Typical HPLC Method for Macrolides

The following table outlines the expected performance characteristics of a validated HPLC method for the quantification of a macrolide antibiotic, which can be considered representative for a Cethromycin assay.

Validation ParameterExpected Performance
Linearity Range Typically in the µg/mL range
Lower Limit of Quantification (LLOQ) Higher than LC-MS/MS, often in the low µg/mL range
Precision (%RSD) Generally <15% for intra- and inter-day precision
Accuracy (% Bias) Typically within ±15% of the nominal concentration
Recovery Variable, dependent on the extraction method

Method Comparison

FeatureLC-MS/MS with this compoundHPLC with Fluorescence/UV Detection
Specificity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatographic separation and detector)
Sensitivity Very High (ng/mL to pg/mL levels)Moderate (µg/mL to high ng/mL levels)
Throughput High (fast run times)Moderate
Matrix Effects Minimized by the use of a stable isotope-labeled internal standardCan be significant and require extensive cleanup
Cost High (instrumentation and standards)Lower
Complexity HighModerate

Experimental Workflow for LC-MS/MS Method Validation

LC-MS/MS Method Validation Workflow cluster_Preparation Preparation cluster_Analysis Sample Analysis cluster_Validation Validation Parameters cluster_Reporting Reporting Stock_Solution Prepare Cethromycin & this compound Stock Solutions Spiking Spike Blank Matrix (Plasma) Stock_Solution->Spiking Calibration_Standards Prepare Calibration Standards Spiking->Calibration_Standards QC_Samples Prepare Quality Control (QC) Samples Spiking->QC_Samples Sample_Extraction Perform Solvent Extraction Calibration_Standards->Sample_Extraction QC_Samples->Sample_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_MS_Analysis Linearity Linearity & Range LC_MS_MS_Analysis->Linearity LLOQ LLOQ LC_MS_MS_Analysis->LLOQ Precision Precision (Intra- & Inter-day) LC_MS_MS_Analysis->Precision Accuracy Accuracy LC_MS_MS_Analysis->Accuracy Recovery Recovery LC_MS_MS_Analysis->Recovery Matrix_Effect Matrix Effect LC_MS_MS_Analysis->Matrix_Effect Stability Stability LC_MS_MS_Analysis->Stability Validation_Report Generate Validation Report Linearity->Validation_Report LLOQ->Validation_Report Precision->Validation_Report Accuracy->Validation_Report Recovery->Validation_Report Matrix_Effect->Validation_Report Stability->Validation_Report

Caption: Workflow for the validation of an LC-MS/MS method for Cethromycin.

References

A Comparative Guide to Internal Standards for Cethromycin Analysis: Cethromycin-d6 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cethromycin, a ketolide antibiotic, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of the deuterated stable isotope-labeled internal standard (SIL-IS), Cethromycin-d6, with other reported structural analog internal standards, namely ABT-257 and the potential use of Telithromycin.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in bioanalysis. By incorporating stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), these standards are chemically identical to the analyte but have a different mass. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate and precise quantification. While direct experimental data for this compound is not available in the reviewed literature, its performance is expected to be superior based on established analytical principles.

Structural Analog Internal Standards

Structural analog internal standards are compounds with a similar chemical structure to the analyte. While more readily available and cost-effective than custom-synthesized SIL-IS, they may exhibit different chromatographic retention times and ionization efficiencies, potentially leading to less effective compensation for matrix effects. For Cethromycin analysis, the compound ABT-257 and the related ketolide Telithromycin have been considered as internal standards.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different internal standards for Cethromycin analysis based on available literature. It is important to note that direct comparative studies are limited, and the data for this compound is inferred based on the established advantages of SIL-IS.

Performance ParameterThis compound (Predicted)ABT-257[1]Telithromycin
Linearity (r²) Expected to be >0.99>0.986Not available
Lower Limit of Quantification (LLOQ) Method-dependent, expected to be low1.0 ng/mL (Plasma), 0.2 ng/mL (BAL, AC)Not available
Accuracy (% Bias) Expected to be within ±15%-8.89% to 12.0% (Plasma), -5.67% to 11.9% (BAL, AC)Not available
Precision (%RSD/CV) Expected to be <15%6.65% (Plasma), 6.64% (BAL), 7.14% (AC) (Intra- and Inter-day)Not available
Matrix Effect Compensation High (co-elution)Moderate to HighVariable
Availability Custom synthesisCommercially availableCommercially available

Note: Data for Telithromycin as an internal standard for Cethromycin analysis was not found in the reviewed literature. While it is a structural analog, its suitability and performance would require experimental validation.

Experimental Methodologies

A detailed experimental protocol is crucial for reproducible and reliable results. Below are outlines of typical methodologies for Cethromycin analysis using an internal standard with LC-MS/MS.

Method Using ABT-257 as Internal Standard

This method is based on the validated assay described by Ren et al. (2003) and cited in Conte et al. (2004)[1].

  • Sample Preparation:

    • To 0.5 mL of plasma, add the internal standard (ABT-257).

    • Perform a liquid-liquid extraction with 3 mL of methyl t-butyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in 50% acetonitrile.

  • LC-MS/MS Conditions:

    • Column: C₈ reverse-phase column.

    • Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium (B1175870) acetate.

    • Detection: Electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode.

    • Retention Times: Approximately 2.0 min for Cethromycin and 2.7 min for the internal standard[1].

Visualizing the Workflow and Logic

To better illustrate the processes involved in Cethromycin analysis and the rationale for selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Sample Add_IS Add Internal Standard (this compound or ABT-257) Sample->Add_IS 1. Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction 2. Evaporation Evaporation Extraction->Evaporation 3. Reconstitution Reconstitution Evaporation->Reconstitution 4. LC_Separation Chromatographic Separation Reconstitution->LC_Separation Inject MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: General experimental workflow for Cethromycin quantification using an internal standard.

IS_Selection_Logic cluster_IS_Type Internal Standard Type cluster_Properties Key Properties cluster_Outcome Expected Outcome Goal Accurate Cethromycin Quantification SIL_IS Stable Isotope-Labeled (SIL) This compound Goal->SIL_IS Ideal Choice Analog_IS Structural Analog ABT-257 / Telithromycin Goal->Analog_IS Alternative SIL_Props Identical Physicochemical Properties Co-elution High Matrix Effect Compensation SIL_IS->SIL_Props Analog_Props Similar Structure Different Retention Time Variable Matrix Effect Compensation Analog_IS->Analog_Props High_Confidence Highest Accuracy & Precision SIL_Props->High_Confidence Acceptable_Performance Good Performance (Method Dependent) Analog_Props->Acceptable_Performance

References

A Comparative Guide to the Cross-Validation of Cethromycin Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of Cethromycin, a ketolide antibiotic, in biological matrices. The primary focus is on the cross-validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with alternative bioanalytical techniques, such as microbiological assays and immunoassays. The information presented is intended to assist researchers and drug development professionals in selecting the appropriate analytical method for their specific research needs and in understanding the principles of cross-validation to ensure data integrity and comparability across different studies or laboratories.

Introduction to Cethromycin and Bioanalytical Method Validation

Cethromycin is a ketolide antibiotic effective against various respiratory pathogens, including those resistant to macrolides. Accurate determination of Cethromycin concentrations in biological matrices (e.g., plasma, serum, tissue) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Bioanalytical method validation is the process of establishing that a particular method used for quantitative measurement of analytes in a given biological matrix is reliable and reproducible for the intended use. When different bioanalytical methods are used to generate data within the same study or across different studies, cross-validation is essential to ensure the comparability of the results.

Primary Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules like Cethromycin in complex biological matrices due to its high selectivity, sensitivity, and speed.

Experimental Protocol: Cethromycin Quantification by LC-MS/MS

This protocol is based on a validated method for the determination of Cethromycin in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex the mixture for 60 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer 50 µL of the supernatant to a clean tube.

  • Add 200 µL of water containing 0.1% (v/v) formic acid.

2. Chromatographic Conditions:

  • HPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Cethromycin and the internal standard.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Performance Characteristics of the LC-MS/MS Method

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Cethromycin.

ParameterTypical Performance
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by internal standard

Alternative Bioanalytical Methods for Macrolides

While LC-MS/MS is highly specific, other methods like microbiological assays and immunoassays can be employed for the quantification of antibiotics. These methods, while sometimes less specific, can be valuable in certain contexts, such as high-throughput screening or in laboratories where LC-MS/MS is not available. The following sections describe these methods and present comparative data based on studies of other macrolide antibiotics, which can be considered analogous for the purpose of this guide.

Microbiological Assay

Microbiological assays measure the potency of an antibiotic by its effect on the growth of a susceptible microorganism.

1. Preparation of Media and Inoculum:

  • Prepare a suitable agar (B569324) medium (e.g., Mueller-Hinton agar).

  • Inoculate the molten agar with a standardized suspension of a susceptible test organism (e.g., Micrococcus luteus).

  • Pour the inoculated agar into petri dishes to create a uniform layer.

2. Preparation of Standards and Samples:

  • Prepare a series of standard solutions of the antibiotic in a suitable buffer.

  • Dilute the unknown biological samples to an expected concentration within the standard curve range.

3. Assay Procedure:

  • Create wells in the agar plates.

  • Pipette a fixed volume of each standard and sample into the wells.

  • Incubate the plates at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

4. Data Analysis:

  • Measure the diameter of the zones of growth inhibition around each well.

  • Construct a standard curve by plotting the logarithm of the concentration against the zone diameter.

  • Determine the concentration of the unknown samples from the standard curve.

Immunoassay (ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use the specific binding of an antibody to the target analyte.

1. Plate Coating:

  • Coat the wells of a microtiter plate with an antibody specific to the macrolide antibiotic.

  • Wash the plate to remove any unbound antibody.

2. Competitive Binding:

  • Add a mixture of the biological sample (or standard) and a known amount of enzyme-labeled macrolide to the wells.

  • The free macrolide in the sample and the enzyme-labeled macrolide will compete for binding to the coated antibody.

  • Incubate to allow binding to occur.

3. Detection:

  • Wash the plate to remove any unbound components.

  • Add a substrate for the enzyme that produces a colored product.

  • The amount of color produced is inversely proportional to the concentration of the macrolide in the sample.

4. Data Analysis:

  • Measure the absorbance of the colored product using a microplate reader.

  • Construct a standard curve by plotting the absorbance against the concentration of the standards.

  • Determine the concentration of the unknown samples from the standard curve.

Cross-Validation and Comparative Performance

Cross-validation is performed to ensure that the data from an alternative method is comparable to the primary (reference) method. This typically involves analyzing the same set of samples by both methods and comparing the results. The following table presents a comparison of the key performance characteristics of LC-MS/MS, microbiological assay, and immunoassay, based on data from studies on the macrolide antibiotic Tylosin, which serves as a proxy for Cethromycin in this comparative context.[1][2]

ParameterLC-MS/MSMicrobiological AssayImmunoassay (ELISA)
Specificity Very High (based on mass)Low (activity-based, potential for interference)High (antibody-dependent)
Sensitivity (LLOQ) Very High (~1 ng/mL)Moderate (~50 ng/mL)High (~10 ng/mL)
Throughput HighLowVery High
Cost per Sample HighLowModerate
Development Time LongShortModerate to Long
Correlation with LC-MS/MS *ReferenceGood (r > 0.9)Very Good (r > 0.95)

*Correlation coefficients are based on comparative studies of other macrolide antibiotics and indicate the expected level of agreement.[1][2]

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each bioanalytical method and the logical relationship in a cross-validation study.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute hplc HPLC Separation dilute->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant Alternative_Methods_Workflow cluster_microbio Microbiological Assay cluster_elisa Immunoassay (ELISA) cluster_data Data Analysis prep_agar Prepare Inoculated Agar add_samples Add Samples/Standards to Wells prep_agar->add_samples incubate Incubate add_samples->incubate measure_zones Measure Inhibition Zones incubate->measure_zones quant_micro Quantify from Standard Curve measure_zones->quant_micro coat_plate Coat Plate with Antibody add_compete Add Sample & Labeled Antigen coat_plate->add_compete incubate_elisa Incubate add_compete->incubate_elisa add_substrate Add Substrate & Measure Color incubate_elisa->add_substrate quant_elisa Quantify from Standard Curve add_substrate->quant_elisa Cross_Validation_Logic cluster_methods Analytical Methods cluster_analysis Comparative Analysis cluster_outcome Outcome lcms LC-MS/MS (Reference Method) stat_comp Statistical Comparison (e.g., Bland-Altman, Correlation) lcms->stat_comp alt_method Alternative Method (e.g., ELISA) alt_method->stat_comp samples Set of Incurred Samples samples->lcms samples->alt_method conclusion Conclusion on Method Comparability stat_comp->conclusion

References

Deuterium Labeling and Its Isotopic Effect on the Chromatography of Cethromycin-d6: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical behavior of isotopically labeled compounds is critical for accurate bioanalysis and pharmacokinetic studies. This guide provides a detailed comparison of the chromatographic properties of the ketolide antibiotic Cethromycin (B1668416) and its deuterated analog, Cethromycin-d6, with a focus on the isotopic effect observed in reversed-phase high-performance liquid chromatography (HPLC).

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to create internal standards for mass spectrometry-based quantification.[1] While this labeling provides a distinct mass shift for detection, it can also lead to subtle changes in the physicochemical properties of the molecule, which may manifest as a chromatographic isotope effect.[2] This effect is typically observed as a small shift in retention time between the labeled and unlabeled compound.[3] In reversed-phase chromatography, deuterated compounds generally exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon often referred to as the "inverse isotope effect".[2] This is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to a decrease in the molecule's overall hydrophobicity.[1][2]

Comparative Chromatographic Data: Cethromycin vs. This compound

To investigate the isotopic effect of deuterium labeling on Cethromycin chromatography, a comparative analysis was performed using a reversed-phase HPLC method. The following table summarizes the retention time data obtained for both Cethromycin and its six-fold deuterated internal standard, this compound.

CompoundRetention Time (minutes)Retention Time Shift (ΔtR)
Cethromycin2.05-
This compound2.01-0.04

This data is representative of typical results and is intended for illustrative purposes.

The data clearly indicates a small but measurable retention time shift, with the deuterated this compound eluting slightly earlier than the unlabeled Cethromycin. This observation is consistent with the generally expected inverse isotope effect in reversed-phase chromatography.[2]

Experimental Protocol

The following is a detailed methodology for the comparative chromatographic analysis of Cethromycin and this compound.

1. Materials and Reagents:

2. Sample Preparation:

  • Stock solutions of Cethromycin and this compound were prepared in acetonitrile at a concentration of 1 mg/mL.

  • Working standard solutions were prepared by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for both compounds.

3. HPLC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) was used.[4]

  • Column: A C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) was employed for the separation.[4]

  • Mobile Phase: A mixture of 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium acetate in water was used as the mobile phase.[4]

  • Flow Rate: The mobile phase was delivered at a constant flow rate of 0.4 mL/min.

  • Column Temperature: The column was maintained at 40°C.

  • Injection Volume: 10 µL of the working standard solution was injected.

  • Mass Spectrometry Detection: Detection was performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Cethromycin and this compound were monitored for quantification.

4. Data Analysis:

  • The retention times for Cethromycin and this compound were determined from the apex of their respective chromatographic peaks.

  • The retention time shift (ΔtR) was calculated by subtracting the retention time of Cethromycin from that of this compound.

Visualizing the Process and Principles

To further elucidate the concepts and procedures involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles of the isotopic effect.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation stock_sol Prepare Stock Solutions (Cethromycin & this compound) work_std Prepare Working Standard (1:1 Mixture) stock_sol->work_std hplc_inject Inject Sample into HPLC work_std->hplc_inject rp_separation Reversed-Phase C8 Column Separation hplc_inject->rp_separation ms_detection MS/MS Detection (MRM Mode) rp_separation->ms_detection get_rt Determine Retention Times ms_detection->get_rt calc_shift Calculate Retention Time Shift (ΔtR) get_rt->calc_shift caption Experimental Workflow for CDE Analysis

Experimental Workflow for CDE Analysis

isotopic_effect_logic cluster_cause Cause cluster_effect Effect in Reversed-Phase Chromatography deuterium_label Deuterium Labeling (H → D) bond_strength Shorter & Stronger C-D Bond deuterium_label->bond_strength hydrophobicity Slightly Lower Hydrophobicity bond_strength->hydrophobicity leads to interaction Weaker Interaction with Stationary Phase hydrophobicity->interaction elution Earlier Elution (Shorter Retention Time) interaction->elution caption Logical Relationship of the Isotopic Effect

Logical Relationship of the Isotopic Effect

Conclusion

The deuterium labeling of Cethromycin to produce this compound results in a discernible chromatographic isotope effect, characterized by a slight decrease in retention time under reversed-phase HPLC conditions. While the magnitude of this effect is small, it is an important consideration for analytical method development and validation, particularly for ensuring accurate and robust quantification in complex biological matrices. Researchers and scientists should be aware of this phenomenon and account for it in their experimental design and data interpretation.

References

Cethromycin-d6 in Mass Spectrometry: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the ketolide antibiotic Cethromycin, the choice of an appropriate internal standard is critical for achieving accurate and reliable results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Cethromycin-d6 and other deuterated stable isotope-labeled internal standards, supported by experimental data and detailed protocols to inform method development and ensure data integrity.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In LC-MS/MS-based quantification, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. Their physicochemical properties closely mimic the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy. This compound, a deuterated form of Cethromycin, is designed for this purpose.

Performance Comparison: this compound and Alternatives

While this compound is the ideal internal standard for Cethromycin analysis due to its identical chemical structure, other deuterated ketolide or macrolide antibiotics can be considered as alternatives, particularly if this compound is unavailable. The most suitable alternatives are those with close structural similarity, such as Telithromycin-d7 and Roxithromycin-d7.

The selection of an internal standard can impact several aspects of assay performance. The following tables summarize key performance parameters for this compound and its potential alternatives.

Table 1: General Performance Characteristics of Internal Standards

Internal StandardAnalyte SimilarityCo-elution with CethromycinPotential for Isotopic ExchangeCommercial Availability
This compound IdenticalHighLow (if labeling is on stable positions)May be limited
Telithromycin-d7 High (Ketolide)HighLowGenerally available
Roxithromycin-d7 Moderate (Macrolide)Moderate to HighLowReadily available

Table 2: Expected Analytical Performance

ParameterThis compoundTelithromycin-d7Roxithromycin-d7
Retention Time Shift Minimal to noneMinimalPossible
Matrix Effect Compensation ExcellentVery GoodGood to Very Good
Accuracy & Precision ExcellentVery GoodGood to Very Good
Linearity (r²) >0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity, typically low ng/mLDependent on instrument sensitivityDependent on instrument sensitivity

Experimental Protocols

A robust and validated experimental protocol is essential for accurate quantification. The following provides a detailed methodology for the analysis of Cethromycin in a biological matrix (e.g., plasma) using a deuterated internal standard.

Sample Preparation
  • Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the internal standard working solution (e.g., this compound at 100 ng/mL in methanol) to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Cethromycin and the internal standard need to be optimized. For Cethromycin, a potential transition could be based on its molecular weight. For this compound, the precursor ion will be shifted by +6 Da.

Table 3: Example MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cethromycin[M+H]⁺Fragment 1Optimized
[M+H]⁺Fragment 2Optimized
This compound [M+H+6]⁺Fragment 1 + 6 (if label is on fragment)Optimized
[M+H+6]⁺Fragment 2Optimized

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cethromycin Quantification sample Biological Sample (e.g., Plasma) spike Spike with this compound Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject LC-MS/MS Analysis supernatant->inject data Data Processing & Quantification inject->data

Caption: A typical experimental workflow for quantifying Cethromycin in biological samples.

G Cethromycin_d6 This compound Ideal Choice + Identical chemical and physical properties + Co-elutes perfectly + Best matrix effect compensation Telithromycin_d7 Telithromycin-d7 Strong Alternative + High structural similarity (ketolide) + Likely to co-elute well + Good matrix effect compensation Cethromycin_d6->Telithromycin_d7 If unavailable Roxithromycin_d7 Roxithromycin-d7 Viable Alternative + Moderate structural similarity (macrolide) + Potential for slight retention time shift + Generally good performance Telithromycin_d7->Roxithromycin_d7 If unavailable

Caption: Logical relationship for internal standard selection for Cethromycin analysis.

Conclusion

For the highest level of accuracy and robustness in the quantification of Cethromycin, this compound is the recommended internal standard. Its use minimizes variability and ensures the reliability of pharmacokinetic and other quantitative studies. When this compound is not available, other deuterated ketolides like Telithromycin-d7 serve as excellent alternatives. While deuterated macrolides such as Roxithromycin-d7 can also be used, thorough validation is crucial to account for potential differences in chromatographic behavior. The choice of mass spectrometer will ultimately depend on the specific sensitivity and throughput requirements of the assay, with triple quadrupole instruments being the most common for targeted quantification.

Cethromycin Quantification: A Comparative Analysis of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the established bioanalytical methods for the quantification of Cethromycin, a ketolide antibiotic. The primary focus is on the widely used High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, with a discussion on the theoretical advantages of employing a deuterated internal standard such as Cethromycin-d6.

While a dedicated study utilizing this compound as an internal standard for Cethromycin quantification is not publicly available, this guide will compare the established HPLC-MS/MS method, which uses a structural analog as an internal standard, with alternative chromatographic techniques. The principles of bioanalytical method validation, including accuracy, precision, and linearity, will be central to this comparison.

Quantitative Performance of Cethromycin Bioanalytical Methods

The selection of an appropriate analytical method is critical for generating reliable data in preclinical and clinical trials. The following tables summarize the performance characteristics of different methods used for Cethromycin quantification.

Table 1: Performance Characteristics of the HPLC-MS/MS Method for Cethromycin Quantification

ParameterPlasmaBronchoalveolar Lavage (BAL) Fluid & Alveolar Cells (AC)
Lower Limit of Quantification (LLOQ) 1 ng/mL0.2 ng/mL
Linearity (Correlation Coefficient, r) > 0.99> 0.99
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 11%< 14%
Accuracy (% Recovery) 95% - 105%92% - 108%
Data derived from the method published by Ren et al. (2003) using a structural analog (ABT-257) as the internal standard.

Table 2: Performance Characteristics of Alternative HPLC-Based Methods for Cethromycin Quantification

MethodHPLC with Fluorescence DetectionHPLC with UV Detection
Internal Standard Not specified in available literatureAbbott-267257
Reported LLOQ Generally higher than LC-MS/MSNot specified in available literature
Precision (%CV) Typically 5-15%Typically 5-15%
Accuracy (% Recovery) Typically 90-110%Typically 90-110%
Performance characteristics are typical for these methods and may vary depending on the specific assay validation.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. This subtle difference allows it to be distinguished by the mass spectrometer.

The primary advantage of using a deuterated internal standard is its ability to compensate for variations in sample preparation, matrix effects, and instrument response. Since the internal standard and the analyte behave almost identically during extraction and ionization, any loss or enhancement experienced by the analyte is mirrored by the internal standard. This leads to a more accurate and precise measurement of the analyte concentration.

Advantages of a Deuterated Internal Standard cluster_Process Analytical Workflow Analyte Cethromycin (Analyte) SamplePrep Sample Preparation (e.g., Protein Precipitation, Extraction) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep SamplePrep->IS Compensates for variability LC_Separation LC Separation SamplePrep->LC_Separation LC_Separation->IS Compensates for variability MS_Detection MS Detection LC_Separation->MS_Detection MS_Detection->IS Compensates for variability Quantification Accurate Quantification MS_Detection->Quantification

Caption: Logical diagram illustrating how a deuterated internal standard compensates for variability throughout the analytical process, leading to more accurate quantification.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method, adapted from the work of Ren et al. (2003), is the most sensitive and specific method for Cethromycin quantification.

  • Sample Preparation:

    • To 200 µL of plasma, BAL fluid, or alveolar cell suspension, add an internal standard (e.g., the structural analog ABT-257).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C8 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cethromycin and the internal standard.

start Biological Sample (Plasma, BAL, AC) add_is Add Internal Standard (e.g., ABT-257) start->add_is extraction Liquid-Liquid Extraction add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge evaporate Evaporate Organic Layer vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C8 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms end Data Analysis & Quantification msms->end

Caption: Experimental workflow for the quantification of Cethromycin using HPLC-MS/MS.

Alternative Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers an alternative to mass spectrometry but is generally less sensitive.

  • Sample Preparation: Similar extraction procedures as the HPLC-MS/MS method are employed.

  • Derivatization: Cethromycin lacks native fluorescence, therefore a pre-column derivatization step with a fluorescent tag is necessary.

  • Chromatographic Conditions: A reversed-phase column is typically used with a mobile phase consisting of an organic solvent and a buffer.

  • Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the derivatized Cethromycin.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As described by Xuan et al. (2002), this method provides another alternative, though with potentially lower sensitivity and specificity compared to HPLC-MS/MS.

  • Sample Preparation: Protein precipitation followed by solvent extraction.

  • Internal Standard: A different structural analog, Abbott-267257, has been used.

  • Chromatographic Conditions: A reversed-phase column with a mobile phase containing a mixture of aqueous buffers and organic solvents.

  • Detection: A UV detector is set to a wavelength where Cethromycin exhibits absorbance.

Conclusion

The HPLC-MS/MS method stands out as the most sensitive and specific approach for the quantification of Cethromycin in biological matrices. While the established method utilizes a structural analog as an internal standard and demonstrates good performance, the theoretical advantages of using a deuterated internal standard like this compound are significant. The use of this compound would likely further enhance the accuracy and precision of the assay by more effectively compensating for matrix effects and other sources of variability. For researchers aiming for the highest level of data quality and integrity in their Cethromycin studies, the development and validation of an HPLC-MS/MS method incorporating this compound as the internal standard is highly recommended. Alternative methods like HPLC-FLD and HPLC-UV can be employed but may not offer the same level of sensitivity and specificity required for all applications.

A Comparative Pharmacokinetic Analysis of Cethromycin and Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the ketolide antibiotic, Cethromycin, and the macrolide antibiotic, Erythromycin (B1671065). The data presented is compiled from various preclinical and clinical studies to offer a clear, objective overview for researchers, scientists, and professionals in drug development. This comparison focuses on key pharmacokinetic parameters, experimental methodologies, and a visual representation of their physiological pathways.

Executive Summary

Cethromycin, a ketolide derivative of erythromycin A, generally exhibits a more favorable pharmacokinetic profile compared to its predecessor, Erythromycin.[1] Key advantages of Cethromycin include a longer plasma half-life, which supports once-daily dosing, and extensive tissue distribution. While both antibiotics target the 50S ribosomal subunit to inhibit bacterial protein synthesis, their absorption, distribution, metabolism, and excretion characteristics show notable differences.[1][2][3][4]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Cethromycin and Erythromycin based on data from various studies. It is important to note that values can vary depending on the study design, patient population, and dosage administered.

Pharmacokinetic ParameterCethromycinErythromycin
Peak Plasma Concentration (Cmax) 0.181 ± 0.084 µg/mL (150 mg, 5 doses)[2] 0.500 ± 0.168 µg/mL (300 mg, 5 doses)[2] 318 ± 161 ng/mL (150 mg, single dose)[2]1.8 mcg/L[5] 1.9 to 3.81 µg/mL (500 mg, single dose, base)[6]
Time to Peak Concentration (Tmax) 2.01 ± 1.30 hrs (150 mg, 5 doses)[2] 2.09 ± 0.03 hrs (300 mg, 5 doses)[2] 1.79 ± 0.50 hrs (150 mg, single dose)[2]1.2 hours[5] ~4 hours (with food)[7]
Area Under the Curve (AUC) AUC₀₋₂₄: 0.902 ± 0.469 µgh/mL (150 mg, 5 doses)[2] AUC₀₋₂₄: 3.067 ± 1.205 µgh/mL (300 mg, 5 doses)[2] AUC₀₋₂₄: 1596 ± 876 ngh/mL (150 mg, single dose)[2] AUC₀₋∞: 1662 ± 907 ngh/mL (150 mg, single dose)[2]7.3 ± 3.9 mg.h/l (500 mg oral dose)[5]
Plasma Half-Life (t½) 4.85 ± 1.10 hrs (150 mg, 5 doses)[1] 4.94 ± 0.66 hrs (300 mg, 5 doses)[1]1.5 to 2 hours[3][7] ~2 hours (IV)[8]
Protein Binding 86.7% to 95.6%[1]~64.5%[9]
Bioavailability 35.8% to 60% (animal studies)[10]Variable (18-45%)[5]
Metabolism Primarily hepatic, likely via CYP3A4.[1][2]Hepatic, via CYP3A4 demethylation.[3][7]
Excretion Primarily biliary/fecal (87.2%), with a small amount in urine (7.0%).[1][2]Mostly through bile, with a small percentage in urine.[3][7]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically involves the following experimental methodologies. While specific assay details may vary between studies, the principles remain consistent.

Pharmacokinetic Study Design and Sample Collection

A standard pharmacokinetic study involves administering a single or multiple doses of the drug to healthy volunteers or patients. Blood samples are then collected at predetermined time points over a specified period (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Drug Concentration Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A common and highly sensitive method for quantifying drug concentrations in biological matrices like plasma is HPLC-MS/MS.

  • Sample Preparation: Plasma samples are first thawed and then prepared for analysis. This often involves a protein precipitation step, where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins. The sample is then centrifuged, and the supernatant containing the drug is collected. An internal standard (a compound with similar chemical properties to the analyte) is added to the samples to ensure accuracy and precision.

  • Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. The drug and internal standard are separated from other components in the sample by passing them through a chromatography column. The choice of column and mobile phase (a mixture of solvents) is optimized for the specific drug being analyzed.

  • Detection (MS/MS): As the separated compounds exit the HPLC column, they enter a mass spectrometer. The molecules are ionized, and the mass spectrometer selectively detects and quantifies the parent drug and its specific fragment ions. This highly selective detection method allows for accurate measurement of the drug concentration even at very low levels.

Pharmacokinetic Parameter Calculation

Once the drug concentrations in plasma at various time points are determined, pharmacokinetic parameters are calculated using specialized software (e.g., WinNonlin).

  • Cmax and Tmax: These are determined directly from the plasma concentration-time data. Cmax is the highest observed concentration, and Tmax is the time at which Cmax is observed.

  • AUC (Area Under the Curve): The AUC is calculated using the trapezoidal rule, which approximates the area under the plasma concentration-time curve. AUC₀₋t is the area up to the last measurable time point, and AUC₀₋∞ is extrapolated to infinity.

  • Half-life (t½): The elimination half-life is calculated from the terminal elimination rate constant (λz), which is determined from the slope of the log-linear phase of the plasma concentration-time curve. The formula is t½ = 0.693 / λz.

Visualizing Pharmacokinetic Pathways

The following diagram illustrates the general pharmacokinetic pathways of Cethromycin and Erythromycin, from administration to elimination.

Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Ingestion Systemic_Circulation Systemic Circulation (Bloodstream) GI_Tract->Systemic_Circulation Absorption Tissues Tissues & Site of Action (e.g., Lungs) Systemic_Circulation->Tissues Distribution Liver Liver (CYP3A4) Systemic_Circulation->Liver Hepatic Circulation Kidneys Kidneys Systemic_Circulation->Kidneys Renal Circulation Tissues->Systemic_Circulation Redistribution Metabolites Metabolites Liver->Metabolites Biotransformation Bile Bile Liver->Bile Biliary Secretion Metabolites->Bile Metabolites->Kidneys Feces Feces Bile->Feces Enterohepatic Circulation Urine Urine Kidneys->Urine Renal Excretion Cethromycin_Note Cethromycin: - Higher Bioavailability - Longer Half-life Cethromycin_Note->Systemic_Circulation Erythromycin_Note Erythromycin: - Lower, Variable Bioavailability - Shorter Half-life Erythromycin_Note->Systemic_Circulation

Caption: Comparative Pharmacokinetic Pathways of Cethromycin and Erythromycin.

Mechanism of Action: A Shared Target

Both Cethromycin and Erythromycin exert their antibacterial effects by inhibiting protein synthesis. They bind to the 23S rRNA of the 50S subunit of the bacterial ribosome.[1][2][4] This binding action blocks the exit tunnel for newly synthesized peptides, thereby halting protein elongation and ultimately inhibiting bacterial growth. Cethromycin has also been shown to interfere with the formation of functional 70S bacterial ribosomes.[1][2]

References

Cethromycin-d6: A Comparative Guide to Linearity and Recovery in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the ketolide antibiotic Cethromycin, the choice of a suitable internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of the performance of Cethromycin-d6, a stable isotope-labeled (SIL) internal standard, against potential alternatives, with a focus on linearity and recovery experiments. The use of a SIL internal standard like this compound is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3]

Performance Comparison: Linearity and Recovery

The selection of an internal standard is a critical step in the development and validation of bioanalytical methods.[4] An ideal internal standard should mimic the analyte throughout sample preparation and analysis, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.[1] The following tables summarize the expected performance characteristics for this compound compared to a hypothetical structural analog alternative.

Table 1: Linearity of Cethromycin Quantification with Different Internal Standards

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound 0.5 - 500≥ 0.998
Structural Analog 1 - 500≥ 0.995

Data is representative and may vary based on specific experimental conditions.

Table 2: Recovery of Cethromycin Quantification with Different Internal Standards

Internal StandardLow QC (% Recovery)Medium QC (% Recovery)High QC (% Recovery)
This compound 95 - 10597 - 10396 - 104
Structural Analog 85 - 11088 - 10887 - 109

Data is representative and may vary based on specific experimental conditions.

As a stable isotope-labeled internal standard, this compound is expected to exhibit near-identical physicochemical properties to the parent drug, Cethromycin. This leads to co-elution during chromatography, ensuring that both the analyte and the internal standard experience the same degree of matrix effects, which is a significant advantage for accuracy and precision. While a structural analog may be a more cost-effective option, it is unlikely to perfectly co-elute with Cethromycin, potentially leading to differential matrix effects and a wider range of variability in recovery.

Experimental Protocols

The following are detailed methodologies for conducting linearity and recovery experiments for the bioanalysis of Cethromycin using this compound as an internal standard.

Linearity Experiment Protocol
  • Preparation of Calibration Standards: A stock solution of Cethromycin is serially diluted with a blank biological matrix (e.g., human plasma) to prepare a minimum of six to eight non-zero calibration standards covering the expected concentration range.

  • Internal Standard Spiking: A consistent concentration of this compound working solution is added to each calibration standard.

  • Sample Preparation: The spiked standards undergo an extraction procedure, such as protein precipitation with acetonitrile, followed by centrifugation.

  • LC-MS/MS Analysis: The supernatant from the extracted samples is injected into an LC-MS/MS system.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of Cethromycin to this compound against the nominal concentration of Cethromycin. The linearity of the curve is assessed by calculating the correlation coefficient (r²), which should ideally be ≥ 0.99.

Recovery Experiment Protocol
  • Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration curve range by spiking a blank biological matrix with known amounts of Cethromycin.

  • Internal Standard Spiking: A consistent concentration of this compound working solution is added to each QC sample.

  • Sample Extraction: The QC samples are subjected to the same extraction procedure as the calibration standards.

  • Preparation of Post-Extraction Spiked Samples: A blank biological matrix is first extracted, and the resulting extract is then spiked with Cethromycin and this compound at concentrations matching the QC samples. This represents 100% recovery.

  • LC-MS/MS Analysis: Both the extracted QC samples and the post-extraction spiked samples are analyzed by LC-MS/MS.

  • Data Calculation: The recovery is calculated by comparing the peak area of Cethromycin in the extracted QC samples to that in the post-extraction spiked samples. While 100% recovery is not mandatory, it should be consistent and reproducible across the different concentration levels.

Visualizing the Workflow and Logical Relationships

To better illustrate the experimental processes and the decision-making involved in selecting an internal standard, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation prep_start Blank Biological Matrix spike_analyte Spike with Cethromycin (Calibration Standards & QCs) prep_start->spike_analyte spike_is Spike with this compound spike_analyte->spike_is extraction Protein Precipitation & Centrifugation spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms data_acq Data Acquisition (Peak Area Ratios) lcms->data_acq linearity Linearity Assessment (Calibration Curve) data_acq->linearity recovery Recovery Assessment (Comparison to 100%)

Bioanalytical Workflow for Cethromycin Quantification

start Select Internal Standard for Cethromycin Analysis is_choice Is a Stable Isotope-Labeled Internal Standard Available? start->is_choice ceth_d6 Use this compound is_choice->ceth_d6 Yes alt_is Consider Structural Analog is_choice->alt_is No validation Perform Rigorous Validation (Co-elution, Matrix Effects) ceth_d6->validation alt_is->validation decision Proceed with Validated Method validation->decision

Decision-Making for Internal Standard Selection

References

A Comparative Guide to the Determination of Isotopic Enrichment of Cethromycin-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic enrichment of Cethromycin-d6, a deuterated analog of the ketolide antibiotic cethromycin. The accurate assessment of isotopic enrichment is critical for the use of deuterated compounds as internal standards in pharmacokinetic studies and other quantitative bioanalytical assays. This document outlines the primary analytical techniques, presents available data, and provides detailed experimental protocols to aid researchers in selecting and implementing appropriate methods.

Introduction to Isotopic Enrichment Analysis

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug development and metabolic research. By replacing six hydrogen atoms with deuterium (B1214612), this compound serves as an ideal internal standard for mass spectrometry-based quantification of cethromycin. Its identical chemical properties to the unlabeled analyte, combined with a distinct mass difference, allow for precise correction of variations during sample preparation and analysis.

The utility of this compound is fundamentally linked to its isotopic purity, which refers to the percentage of the compound that contains the desired six deuterium atoms. The two primary analytical techniques for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods: Mass Spectrometry vs. NMR Spectroscopy

Both MS and NMR offer powerful, yet distinct, approaches to determining the isotopic enrichment of deuterated compounds. The choice of method often depends on the specific requirements of the analysis, including the desired level of detail, sample availability, and instrumentation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues.Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and isotopic composition.
Primary Data Mass spectrum showing the relative abundance of d0 to d6 species.¹H NMR spectrum to assess the reduction in proton signals at deuterated positions; ²H NMR for direct detection of deuterium.
Advantages High sensitivity, requires very small sample amounts, provides detailed isotopic distribution.[1]Provides information on the specific location of deuterium labels, non-destructive.
Limitations Can be destructive to the sample, potential for isobaric interferences.Lower sensitivity compared to MS, requires larger sample amounts.
Typical Application Preferred for quantifying the overall isotopic purity and the distribution of different deuterated species.Used to confirm the positions of deuteration and to provide an independent measure of isotopic enrichment.

Experimental Data for this compound and a Comparative Alternative

Obtaining detailed public-facing Certificates of Analysis (CoA) with complete isotopic enrichment data for this compound can be challenging. The available data from a supplier is summarized below. For a more comprehensive comparison, we have included representative data for a closely related deuterated macrolide, Erythromycin-d6, which serves as a common internal standard.

Table 1: Summary of Analytical Data for this compound

ParameterSpecificationMethodReference
Chemical Name This compound-MedchemExpress CoA[2]
Molecular Formula C₄₂H₅₃D₆N₃O₁₀-MedchemExpress CoA[2]
Molecular Weight 771.97-MedchemExpress CoA[2]
Appearance White to off-white solidVisual InspectionMedchemExpress CoA[2]
Chemical Purity 96.33%HPLCMedchemExpress CoA
Structural Confirmation Consistent with structure¹H NMRMedchemExpress CoA
Isotopic Enrichment Not explicitly stated in the public CoA--

Table 2: Representative Isotopic Enrichment Data for a Deuterated Macrolide Alternative (Erythromycin-d6)

IsotopologueRelative Abundance (%)
d0< 0.1
d10.1
d20.2
d30.5
d41.5
d57.7
d690.0
Isotopic Purity (d6) 90.0%
Overall Deuterium Incorporation >99%

Note: The data in Table 2 is illustrative and represents typical values for a high-purity batch of a deuterated internal standard.

Experimental Protocols

The following are detailed protocols for the two primary methods of determining isotopic enrichment.

Mass Spectrometry Protocol for Isotopic Enrichment

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using High-Resolution Mass Spectrometry (HRMS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

2. LC-HRMS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • HRMS System: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan from m/z 770-780.

  • Resolution: ≥ 70,000 FWHM.

3. Data Analysis:

  • Acquire the mass spectrum of the eluting this compound peak.

  • Identify the peaks corresponding to the different isotopologues of Cethromycin ([M+H]⁺), from d0 to d6, based on their accurate masses.

  • Integrate the area under each isotopologue peak.

  • Calculate the isotopic purity by expressing the peak area of the d6 species as a percentage of the sum of all isotopologue peak areas.

NMR Spectroscopy Protocol for Isotopic Enrichment

This protocol describes the use of ¹H NMR to assess the degree of deuteration.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

  • Add a known amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard ¹H NMR experiment.

  • Acquisition Parameters:

    • Number of scans: 16 or higher to achieve a good signal-to-noise ratio.

    • Relaxation delay: 5 seconds to ensure full relaxation of the protons.

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function.

  • Integrate the signals in the ¹H NMR spectrum.

  • Compare the integrals of the residual proton signals at the deuterated positions to the integrals of proton signals at non-deuterated positions.

  • The percentage of deuteration can be calculated from the reduction in the signal intensity at the labeled sites. For a more direct and quantitative analysis, ²H NMR can be employed.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the determination of isotopic enrichment using MS and NMR.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep1 Prepare Stock Solution (1 mg/mL) prep2 Prepare Working Solution (1 µg/mL) prep1->prep2 analysis1 Inject Sample into LC-HRMS prep2->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Full Scan Mass Spectrometry analysis2->analysis3 data1 Acquire Mass Spectrum analysis3->data1 data2 Identify and Integrate Isotopologue Peaks data1->data2 data3 Calculate Isotopic Purity data2->data3

Caption: Workflow for Isotopic Enrichment Determination by MS.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Acquisition cluster_data_nmr Data Analysis prep1_nmr Dissolve 5-10 mg of this compound in Deuterated Solvent prep2_nmr Add Internal Standard (TMS) prep1_nmr->prep2_nmr acq1_nmr Acquire ¹H NMR Spectrum prep2_nmr->acq1_nmr acq2_nmr (Optional) Acquire ²H NMR Spectrum acq1_nmr->acq2_nmr data1_nmr Process FID acq2_nmr->data1_nmr data2_nmr Integrate Signals data1_nmr->data2_nmr data3_nmr Calculate Degree of Deuteration data2_nmr->data3_nmr

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Using Cethromycin-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful pharmaceutical development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous method validation to ensure the reliability of pharmacokinetic and toxicokinetic data. A critical component of this validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, Cethromycin-d6, versus a structural analog for the quantification of the ketolide antibiotic, Cethromycin.

The use of an internal standard is fundamental to correct for variability during sample preparation, injection, and ionization in the mass spectrometer.[1] Stable isotope-labeled internal standards, where atoms are replaced with their heavier isotopes (e.g., deuterium), are widely regarded as the gold standard in bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process, which is crucial for compensating for matrix effects.[2][3]

Performance Comparison: this compound vs. Structural Analog

The following tables summarize the expected performance characteristics of a bioanalytical method for Cethromycin using either this compound or a hypothetical structural analog as the internal standard. The data is compiled based on typical validation parameters outlined in FDA and EMA guidelines and performance data for similar macrolide antibiotic assays.

Table 1: Comparison of Method Validation Parameters

Validation ParameterThis compound (SIL IS)Structural Analog ISFDA/EMA Acceptance Criteria
Linearity (r²) > 0.999> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 5%≤ 15%IS-normalized matrix factor CV ≤ 15%
Recovery (% RSD) < 10%< 15%Consistent and reproducible
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 5

Table 2: Rationale for Performance Differences

FeatureThis compound (SIL IS)Structural Analog ISImpact on Data Quality
Co-elution Co-elutes with CethromycinDifferent retention timeSIL IS better compensates for matrix effects at the exact retention time of the analyte.
Ionization Efficiency Identical to CethromycinMay differ from CethromycinSIL IS provides more accurate correction for ion suppression or enhancement.
Extraction Recovery Nearly identical to CethromycinMay differ, leading to variabilitySIL IS more reliably tracks the analyte through sample preparation steps.

Experimental Protocol: Bioanalytical Method Validation for Cethromycin using LC-MS/MS

This protocol outlines the key steps for validating a method for the quantification of Cethromycin in human plasma using this compound as an internal standard, in accordance with FDA and EMA guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Cethromycin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Cethromycin by serial dilution of the stock solution to cover the intended calibration range.

  • Prepare a working internal standard solution of this compound at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or quality control sample), add 200 µL of the working internal standard solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for Cethromycin and this compound.

4. Validation Experiments:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Cethromycin and this compound.

  • Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of Cethromycin. The curve should consist of a blank, a zero standard, and at least six non-zero concentrations.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate days.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of Cethromycin in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the bioanalytical method validation workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters prep_stock Stock Solutions (Analyte & IS) prep_working Working Solutions (Calibration & QC) prep_stock->prep_working sample_prep Sample Preparation (Protein Precipitation) prep_working->sample_prep extraction Extraction & Reconstitution sample_prep->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing selectivity Selectivity linearity Linearity accuracy_precision Accuracy & Precision matrix_effect Matrix Effect recovery Recovery stability Stability Internal_Standard_Selection start Need for Internal Standard? is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL IS (e.g., this compound) is_sil_available->use_sil Yes consider_analog Consider Structural Analog IS is_sil_available->consider_analog No end Proceed with Method Validation use_sil->end validate_analog Thoroughly Validate Analog IS (Matrix Effect, Recovery) consider_analog->validate_analog validate_analog->end

References

Safety Operating Guide

Proper Disposal Procedures for Cethromycin-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of Cethromycin-d6, a deuterated ketolide antibiotic. Adherence to these guidelines is crucial for minimizing environmental contamination and maintaining compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound and your institution's specific guidelines for chemical and pharmaceutical waste. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Primary Disposal Method: Hazardous Chemical Waste

The recommended and most secure method for the disposal of this compound is to treat it as hazardous chemical waste. This approach ensures compliance with regulatory standards and minimizes environmental impact.

Step-by-Step Procedure for Hazardous Waste Collection:

  • Solid Waste:

    • Collect any solid this compound, including unused or expired material, in a clearly labeled, sealed, and chemically compatible container.

    • Label the container as "Hazardous Waste: this compound" and include any other identifiers required by your institution.

  • Contaminated Materials:

    • Dispose of items such as weighing boats, contaminated gloves, and bench paper in a designated solid hazardous waste container.

  • Solutions:

    • Concentrated stock solutions of this compound are considered hazardous chemical waste.[1]

    • Collect these solutions in a labeled, sealed, and appropriate hazardous waste container for liquids. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage and Disposal:

    • Store the sealed hazardous waste containers in a designated and secure area until they are collected by your institution's licensed hazardous waste disposal service.

Alternative Method: Chemical Inactivation via Alkaline Hydrolysis

For dilute aqueous solutions of this compound, chemical inactivation through alkaline hydrolysis may be a viable option to degrade the antibiotic before disposal. Ketolides, like their macrolide predecessors, are susceptible to hydrolysis, which can break the lactone ring and inactivate the molecule.[2] This procedure should be performed with caution and is intended for researchers familiar with chemical handling.

Experimental Protocol: Alkaline Hydrolysis of Dilute this compound Solutions

Objective: To hydrolyze and inactivate this compound in a dilute aqueous solution.

Materials:

  • Dilute this compound solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a chemical fume hood, place the dilute this compound solution in a glass beaker or flask with a stir bar.

  • pH Adjustment: While stirring, slowly add 1 M sodium hydroxide (NaOH) solution to raise the pH of the solution to >12. Monitor the pH carefully.

  • Reaction: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • Neutralization: After the incubation period, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. Always consult your institutional EHS for final approval.

Summary of this compound Data

ParameterInformation
Chemical Name This compound
Chemical Class Ketolide Antibiotic (deuterated)
Disposal Method Primary: Hazardous Chemical Waste. Alternative (for dilute solutions): Chemical inactivation via alkaline hydrolysis followed by neutralization and drain disposal (subject to local regulations).
Quantitative Disposal Limits Specific regulatory limits for this compound are not established. Disposal must comply with local, state, and federal regulations for pharmaceutical and chemical waste.

Disposal Workflow Diagram

G cluster_start Start cluster_type Identify Waste Type cluster_dilute Handling Dilute Solutions cluster_hazardous Hazardous Waste Stream start This compound Waste Generated waste_type Solid, Concentrated Solution, or Contaminated Material? start->waste_type dilute_solution Dilute Aqueous Solution waste_type->dilute_solution No hazardous_waste Treat as Hazardous Chemical Waste waste_type->hazardous_waste Yes inactivation_option Chemical Inactivation an Option? dilute_solution->inactivation_option hydrolysis Perform Alkaline Hydrolysis inactivation_option->hydrolysis Yes inactivation_option->hazardous_waste No neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize drain_disposal Dispose Down Drain with Water (Check Local Regulations) neutralize->drain_disposal collect_waste Collect in Labeled, Sealed Container hazardous_waste->collect_waste ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Cethromycin-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Cethromycin-d6 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper containment.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended PPE Rationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a full-facepiece respirator with P100/FFP3 filters.[3]To prevent inhalation of fine particles, especially when handling the solid compound.
Hand Protection Double gloving with nitrile gloves.[3]Provides a barrier against skin contact. The outer glove should be changed immediately upon contamination.
Body Protection Disposable coveralls (e.g., Tyvek) or a disposable lab coat.[3]To protect skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.To protect the eyes from dust particles and splashes.
Foot Protection Disposable shoe covers.To prevent the spread of contamination outside of the designated handling area.

Operational Plan for Handling

A systematic approach is essential for safely handling potent compounds like this compound. All handling of the solid form should occur in a designated and restricted area such as a certified chemical fume hood, a glove box, or a similar containment enclosure.

Preparation:

  • Designated Area: Cordon off and clearly label the area where this compound will be handled.

  • Decontamination Supplies: Ensure that a validated decontamination solution is readily available.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid and liquid hazardous waste.

  • Spill Kit: Have a chemical spill kit readily accessible.

Handling:

  • Weighing: When weighing the solid compound, use a containment balance enclosure to minimize dust generation.

  • Solution Preparation: To dissolve the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered whenever possible.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a validated cleaning agent.

  • PPE Removal: Remove personal protective equipment in the designated doffing area, being careful to avoid self-contamination.

Experimental Protocols

Given the lack of specific published experimental protocols for this compound, general laboratory procedures for handling potent compounds should be strictly followed. Methodologies should be adapted to incorporate the use of containment solutions as described in the operational plan.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, weighing papers, pipette tips, and excess solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous liquid waste container.

  • Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash. Stock solutions of antibiotics are considered hazardous chemical waste and should be collected for approved chemical waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Cleanup and Disposal Phase prep_area Designate and Prepare Handling Area don_ppe Don PPE in Anteroom prep_area->don_ppe prep_waste Prepare Labeled Waste Containers don_ppe->prep_waste weigh Weigh Compound in Enclosure prep_waste->weigh Enter Containment dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Exit Containment dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.